Technical Documentation Center

2-Methoxy-1,3,2-dioxaphospholane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-1,3,2-dioxaphospholane
  • CAS: 3741-36-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: ³¹P NMR Spectroscopy of 2-Methoxy-1,3,2-dioxaphospholane

Executive Summary The precise characterization of phosphorus-containing compounds is a cornerstone of modern polymer chemistry, biomass valorization, and drug delivery design. 2-Methoxy-1,3,2-dioxaphospholane is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise characterization of phosphorus-containing compounds is a cornerstone of modern polymer chemistry, biomass valorization, and drug delivery design. 2-Methoxy-1,3,2-dioxaphospholane is a highly reactive, five-membered cyclic phosphite (P(III)) that serves both as a critical intermediate in the synthesis of biodegradable polyphosphoesters and as a diagnostic structural marker in quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical whitepaper provides an authoritative guide on the ³¹P NMR chemical shift of 2-methoxy-1,3,2-dioxaphospholane. By dissecting the causality behind its spectral behavior and outlining a self-validating experimental protocol, this guide empowers researchers to leverage ³¹P NMR for rigorous structural and kinetic analysis.

Chemical Profile & Structural Causality of the ³¹P NMR Shift

The ³¹P NMR chemical shift is a highly sensitive readout of a phosphorus atom's local electronic environment, oxidation state, and molecular geometry. For 2-methoxy-1,3,2-dioxaphospholane, the characteristic resonance occurs at ~132.0 ppm . This specific frequency is dictated by three fundamental physicochemical principles:

  • Electronegativity & Deshielding : The central P(III) atom is covalently bonded to three oxygen atoms (one exocyclic methoxy group and two endocyclic ring oxygens). The high electronegativity of oxygen draws electron density away from the phosphorus nucleus. This severe deshielding pushes the chemical shift far downfield compared to standard alkylphosphines, which typically resonate between 0 and -50 ppm.

  • Ring Strain & Hybridization (The Cyclic Effect) : Acyclic trialkyl phosphites, such as trimethyl phosphite, resonate at approximately 141.0 ppm. However, the five-membered 1,3,2-dioxaphospholane ring imposes a constrained O-P-O bond angle (approx. 95–100°). To accommodate this tighter angle, the phosphorus atom utilizes more p-character in its bonds to the ring oxygens. Consequently, the non-bonding lone pair is forced to adopt a higher s-character. Because s-electrons penetrate closer to the nucleus, this increased s-character slightly enhances nuclear shielding, driving the chemical shift upfield from ~141 ppm to ~132 ppm .

  • Oxidation State Transition : When 2-methoxy-1,3,2-dioxaphospholane is oxidized to 2-methoxy-1,3,2-dioxaphospholane 2-oxide (a P(V) phosphate, also known as methyl ethylene phosphate or MEP), the lone pair is donated to form a P=O double bond. This transition from a trigonal pyramidal to a tetrahedral geometry drastically alters the paramagnetic shielding tensor, shifting the resonance massively upfield to ~17.5 ppm [1].

Synthesis A 2-Chloro-1,3,2-dioxaphospholane + Methanol B Base (Pyridine/NEt3) HCl Scavenging A->B C 2-Methoxy-1,3,2-dioxaphospholane [ P(III) Phosphite ] ³¹P δ ≈ 132.0 ppm B->C Phosphitylation D Oxidation (O2 or H2O2) C->D E 2-Methoxy-1,3,2-dioxaphospholane 2-oxide[ P(V) Phosphate ] ³¹P δ ≈ 17.5 ppm D->E Oxidation

Synthesis workflow and ³¹P NMR shift transition from P(III) phosphite to P(V) phosphate.

Quantitative Data: Comparative ³¹P NMR Chemical Shifts

To accurately assign spectra in complex mixtures, it is crucial to compare 2-methoxy-1,3,2-dioxaphospholane against its acyclic analogs, oxidized derivatives, and alternative derivatization agents. While the widely used 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) shifts aliphatic hydroxyls to the 145.2–147.1 ppm region[2], the unmethylated 2-chloro-1,3,2-dioxaphospholane shifts them to the ~132 ppm region.

Table 1: ³¹P NMR Chemical Shifts of 1,3,2-Dioxaphospholane Derivatives

CompoundOxidation StateGeometry³¹P NMR Shift (ppm)Application Context
Trimethyl phosphiteP(III)Trigonal Pyramidal~141.0Acyclic reference baseline
2-Chloro-1,3,2-dioxaphospholaneP(III)Trigonal Pyramidal~167.0Raw phosphitylation reagent
2-Methoxy-1,3,2-dioxaphospholane P(III) Trigonal Pyramidal ~132.0 Derivatized Methanol [3]
2-Methoxy-1,3,2-dioxaphospholane 2-oxideP(V)Tetrahedral~17.5ROP Monomer (MEP)[1]
Poly(methyl ethylene phosphate) (PMEP)P(V)Tetrahedral1.11 to -1.32Biodegradable Polymer[4]

(Note: Shifts are referenced to external 85% H₃PO₄ at 0.0 ppm, acquired in CDCl₃).

Experimental Protocols: A Self-Validating System

Quantitative ³¹P NMR requires a meticulously designed, self-validating experimental setup. Phosphorus-31 has a spin of 1/2 and a 100% natural abundance, making it highly sensitive. However, two physical phenomena compromise quantitative integration: the Nuclear Overhauser Effect (NOE) and long longitudinal relaxation times ( T1​ ) . The following protocol mitigates both[5].

Step-by-Step Methodology for Quantitative Acquisition
  • Solvent & Scavenger Preparation : Prepare a solvent mixture of anhydrous CDCl₃ and Pyridine (1:1.6 v/v). Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated when 2-chloro-1,3,2-dioxaphospholane reacts with methanol. Failing to neutralize HCl leads to rapid acid-catalyzed ring-opening and degradation of the cyclic phosphite[6].

  • Internal Standard & Relaxation Agent : Add cyclohexanol (precisely weighed, ~10 mg/mL) as the internal standard. Add Chromium(III) acetylacetonate (Cr(acac)₃, ~5 mg/mL) as a paramagnetic relaxation agent. Causality: The unpaired electrons of Cr³⁺ provide an efficient non-radiative relaxation pathway, drastically shortening the T1​ of the phosphorus nuclei, allowing for faster scan rates without signal saturation[5].

  • In Situ Derivatization (Phosphitylation) : Accurately weigh the analyte (e.g., methanol or a polymer with -OH end groups) into a 5 mm NMR tube. Add 400 µL of the solvent mixture and 50 µL of 2-chloro-1,3,2-dioxaphospholane[3]. Seal and agitate. The reaction is quantitative within 15 minutes at room temperature.

  • NMR Acquisition Parameters : Set the spectrometer to use an inverse-gated decoupling pulse sequence. Causality: Proton decoupling is turned on only during the acquisition time (to collapse P-H scalar couplings into sharp singlets) and turned off during the relaxation delay. This prevents NOE buildup, which would otherwise disproportionately enhance the signals and ruin quantitative integration. Use a relaxation delay ( d1​ ) of 10 seconds to ensure >5 T1​ periods have passed.

  • Data Processing : Reference the spectrum to the internal standard (derivatized cyclohexanol) or an external H₃PO₄ capillary. Integrate the target peak at ~132.0 ppm.

Protocol S1 Step 1: Sample Prep Dissolve analyte in CDCl3/Pyridine (1:1.6) S2 Step 2: Reagent Addition Add 2-Chloro-1,3,2-dioxaphospholane S1->S2 S3 Step 3: Relaxation & Standard Add Cr(acac)3 (5 mg/mL) & Cyclohexanol S2->S3 S4 Step 4: NMR Acquisition Inverse-gated decoupling, 10s relaxation delay S3->S4 S5 Step 5: Data Processing Reference to standard, integrate ~132 ppm peak S4->S5

Step-by-step methodology for quantitative ³¹P NMR sample preparation and spectral acquisition.

Applications in Drug Development & Polymer Science

Understanding the ³¹P NMR shift of 2-methoxy-1,3,2-dioxaphospholane is not merely an analytical exercise; it is a critical process control tool in advanced therapeutics.

When oxidized to 2-methoxy-1,3,2-dioxaphospholane 2-oxide (MEP) , the molecule serves as a highly reactive monomer for Ring-Opening Polymerization (ROP). The resulting polymer, Poly(methyl ethylene phosphate) (PMEP) , is a biodegradable, highly hydrophilic polyphosphoester. In modern drug development, PMEP is heavily investigated as a superior alternative to Polyethylene Glycol (PEG) in the formulation of Lipid Nanoparticles (LNPs) for targeted CRISPR/Cas9 and mRNA therapies[3].

During the manufacturing of these polymeric excipients, scientists rely on ³¹P NMR to monitor reaction kinetics in real-time. The complete conversion of the monomer is validated by tracking the disappearance of the MEP peak at 17.5 ppm [1] and the simultaneous emergence of the broad PMEP polymer backbone resonances between 1.11 and -1.32 ppm [4].

References

  • - ACS Sustainable Chemistry & Engineering 2. - ACS Nano 3. - Biomacromolecules 4. - International Journal of Molecular Sciences 5. - Beilstein Journal of Organic Chemistry

Sources

Exploratory

The Mechanistic Dynamics of 1,3,2-Dioxaphospholanes in Phosphitylation: A Focus on the 2-Methoxy Derivative

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 1,3,2-dioxaphospholane ring system is a cornerstone of modern organophosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 1,3,2-dioxaphospholane ring system is a cornerstone of modern organophosphorus chemistry, serving as a critical scaffold in oligonucleotide synthesis, lignin valorization, and the development of biodegradable polyphosphoesters. Within this class, 2-methoxy-1,3,2-dioxaphospholane and its halogenated precursors (e.g., 2-chloro-1,3,2-dioxaphospholane) exhibit exceptional reactivity profiles dictated by strict stereoelectronic constraints.

This whitepaper provides an in-depth mechanistic analysis of phosphitylation reactions involving the 1,3,2-dioxaphospholane system. By bridging theoretical stereoelectronics with field-proven experimental protocols, this guide serves as a comprehensive resource for designing, executing, and validating high-efficiency phosphitylation workflows.

Mechanistic Foundations of Phosphitylation

Phosphitylation is the process of introducing a P(III) group onto a nucleophile, typically an alcohol or amine. When utilizing 2-chloro-1,3,2-dioxaphospholane to synthesize 2-methoxy-1,3,2-dioxaphospholane (via reaction with methanol), the reaction proceeds via a bimolecular nucleophilic substitution ( SN​2(P) ) at the phosphorus center[1].

Causality in Reaction Design
  • Thermal Control (0 °C Initiation): The nucleophilic attack on the highly electrophilic P(III) center is strongly exothermic. Initiating the reaction at 0 °C prevents thermal runaway, which would otherwise trigger premature ring-opening or Arbuzov-type rearrangements of the resulting phosphite[1].

  • Base Selection (Triethylamine/Pyridine): A stoichiometric amount of a tertiary amine is mandatory. The base serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it drives the reaction equilibrium forward by precipitating as an insoluble hydrochloride salt. Crucially, removing HCl prevents the acid-catalyzed degradation of the moisture-sensitive 1,3,2-dioxaphospholane ring[1].

Stereoelectronics: The Trigonal Bipyramidal (TBP) Intermediate

The exceptional reactivity of 5-membered cyclic phosphorus compounds is a direct consequence of their geometry. Cyclic esters of phosphonic and phosphoric acids undergo hydrolysis and substitution at rates 105 to 108 times faster than their acyclic analogs[2].

The Apical-Equatorial Constraint

During the nucleophilic attack by methanol, a pentacoordinate Trigonal Bipyramidal (TBP) intermediate is formed. In this transition state, the 5-membered dioxaphospholane ring is geometrically constrained to span one apical and one equatorial position. This is because the internal O-P-O bond angle of the 5-membered ring is approximately 90°, which perfectly matches the 90° angle between the apical and equatorial bonds in a TBP geometry[2].

Berry Pseudorotation and Cleavage

For the reaction to yield 2-methoxy-1,3,2-dioxaphospholane without rupturing the ring, the leaving group (chloride) must occupy an apical position. If pseudorotation forces an endocyclic oxygen into the apical position, endocyclic cleavage occurs, leading to ring-opened byproducts[2]. The rapid expulsion of the apical chloride ensures the integrity of the cyclic phosphite product.

TBP_Mechanism A 2-Chloro-1,3,2-dioxaphospholane Electrophilic P(III) B Nucleophilic Attack (Methanol + Base) A->B SN2(P) Initiation C Trigonal Bipyramidal (TBP) Intermediate Ring spans Apical/Equatorial B->C Bond Formation D Berry Pseudorotation (Stereoelectronic sorting) C->D Geometry Adjustment E Chloride Expulsion (Exocyclic Cleavage) D->E Leaving Group Departure F 2-Methoxy-1,3,2-dioxaphospholane Target P(III) Product E->F Neutralization

Figure 1: Stereoelectronic pathway of phosphitylation via a TBP intermediate.

Advanced Reactivity: Oxidation and Polymerization

While 2-methoxy-1,3,2-dioxaphospholane is a valuable P(III) reagent, it is frequently oxidized to 2-methoxy-1,3,2-dioxaphospholane 2-oxide (MeOEP) for polymer synthesis.

MeOEP undergoes Ring-Opening Polymerization (ROP) to yield poly(methyl ethylene phosphate) (PMEP), a polymer structurally analogous to the main chains of nucleic and teichoic acids[3].

  • Organocatalytic Control: The polymerization is highly susceptible to transesterification (TE) side reactions, which broaden the molecular weight distribution. Utilizing organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) suppresses TE, enabling a living/controlled polymerization process that yields linear chains with precise degrees of polymerization[3][4].

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of 2-alkoxy-1,3,2-dioxaphospholanes, the following protocol integrates physical isolation techniques with real-time spectroscopic validation[1][5].

Step-by-Step Synthesis of 2-Methoxy-1,3,2-dioxaphospholane
  • System Preparation: Purge a flame-dried round-bottom flask with inert gas (Ar or N2​ ). Dissolve anhydrous methanol (1.0 eq.) in anhydrous diethyl ether.

  • Base Addition: Inject anhydrous triethylamine (TEA, 1.1 eq.) into the solution. The slight excess ensures complete neutralization of HCl[1].

  • Thermal Equilibration: Submerge the reaction vessel in an ice bath and allow it to equilibrate to 0 °C.

  • Electrophile Addition: Load 2-chloro-1,3,2-dioxaphospholane (1.0 eq.) into a dropping funnel. Add it dropwise over 30 minutes to maintain thermal control and prevent localized exotherms[1].

  • Reaction Propagation: Remove the ice bath. Allow the mixture to warm to room temperature (25 °C) and stir for 2–12 hours. The formation of a dense white precipitate (TEA·HCl) visually indicates reaction progress.

  • Work-up & Isolation: Filter the reaction mixture under an inert atmosphere to remove the TEA·HCl salts. Wash the filter cake with cold anhydrous solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via vacuum distillation to isolate pure 2-methoxy-1,3,2-dioxaphospholane[1].

  • Spectroscopic Validation: Confirm product formation via quantitative 31P NMR. The disappearance of the P-Cl signal and the emergence of the P-OMe signal confirms successful exocyclic substitution without ring-opening[5].

Workflow S1 1. System Preparation Anhydrous Solvent + TEA (1.1 eq) S2 2. Thermal Control Equilibrate to 0 °C S1->S2 S3 3. Reagent Addition Dropwise 2-Chloro-1,3,2-dioxaphospholane S2->S3 S4 4. Reaction Propagation Warm to 25 °C, Stir 2-12h S3->S4 S5 5. Salt Precipitation Filter Amine Hydrochloride S4->S5 S6 6. Product Isolation Vacuum Distillation & 31P NMR S5->S6

Figure 2: Self-validating experimental workflow for dioxaphospholane synthesis.

Quantitative Data & Comparative Analysis

The structural constraints of the 1,3,2-dioxaphospholane ring dictate its physical and spectroscopic properties. Table 1 outlines the kinetic advantages of the cyclic system, while Table 2 provides the 31P NMR benchmarks required for the self-validating protocol.

Table 1: Kinetic and Thermodynamic Parameters of Phosphitylating Systems

Compound TypeRing SizeRelative Hydrolysis/Substitution RatePrimary Cleavage Pathway
Acyclic PhosphitesNone1 (Baseline)Bimolecular ( SN​2 )
1,3,2-Dioxaphospholanes 5-membered 105108 [2]Apical Exocyclic (via TBP)
1,3,2-Dioxaphosphorinanes6-membered 101102 Equatorial/Apical Mixed

Table 2: 31P NMR Chemical Shifts for Reaction Monitoring

Chemical SpeciesOxidation State 31P NMR Shift (ppm)Diagnostic Significance
2-Chloro-1,3,2-dioxaphospholaneP(III)~165 - 175[5]Starting material (Electrophile)
2-Methoxy-1,3,2-dioxaphospholane P(III) ~130 - 140 [5]Target Product (Phosphite)
Hydrolyzed Byproduct (H-Phosphonate)P(V)~0 - 10Indicates moisture contamination
2-Methoxy-1,3,2-dioxaphospholane 2-oxideP(V)~15 - 20Oxidized derivative (MeOEP)

Conclusion

The 2-methoxy-1,3,2-dioxaphospholane system exemplifies how stereoelectronic constraints can be harnessed to drive highly specific chemical transformations. The ~90° O-P-O bond angle of the 5-membered ring perfectly accommodates the apical-equatorial geometry of the TBP intermediate, resulting in reaction rates up to 108 times faster than acyclic analogs. By adhering to strict thermal controls and stoichiometric base addition, researchers can reliably execute phosphitylation workflows, utilizing quantitative 31P NMR as a self-validating mechanism to ensure product integrity for downstream applications in polymer and oligonucleotide synthesis.

References

  • Polymerization of 2‐methoxy‐2‐oxo‐1,3,2‐dioxaphospholane. Kinetics and polymer microstructure. ResearchGate. Available at:[Link]

  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. NIH / Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. MDPI. Available at:[Link]

  • Determination of Cellulose Reactivity by Using Phosphitylation and Quantitative 31P NMR Spectroscopy. ACS Publications. Available at:[Link]

Sources

Foundational

The Definitive Technical Guide to 2-Methoxy-1,3,2-dioxaphospholane: Properties, Reactivity, and Applications in Advanced Synthesis

Executive Summary For researchers and drug development professionals, organophosphorus chemistry presents a landscape of highly tunable, albeit sensitive, intermediates. 2-Methoxy-1,3,2-dioxaphospholane (CAS: 3741-36-4),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, organophosphorus chemistry presents a landscape of highly tunable, albeit sensitive, intermediates. 2-Methoxy-1,3,2-dioxaphospholane (CAS: 3741-36-4), commonly known as cyclic ethylene methyl phosphite, is a five-membered heterocyclic compound featuring a highly reactive phosphorus(III) center[1]. Its unique structural strain and stereoelectronic properties make it an indispensable building block in the synthesis of polyphosphodiesters, flame retardants, and nucleotide prodrugs[1],[2].

This whitepaper provides an in-depth analysis of its thermophysical profile, mechanistic pathways, and self-validating experimental protocols to ensure scientific integrity during synthetic operations.

Structural Chemistry and Thermophysical Profile

2-Methoxy-1,3,2-dioxaphospholane is characterized by a five-membered ring containing two oxygen atoms and one phosphorus atom, with an exocyclic methoxy group (-OCH₃)[1]. The ring strain inherent to the 1,3,2-dioxaphospholane system significantly elevates its reactivity compared to acyclic trialkyl phosphites[3].

To facilitate experimental design and safety assessments, the critical physical and chemical properties of 2-Methoxy-1,3,2-dioxaphospholane are summarized in the table below:

PropertyValueReference
Chemical Name 2-Methoxy-1,3,2-dioxaphospholane[1]
Synonyms Cyclic ethylene methyl phosphite, Ethylene methyl phosphite[1]
CAS Registry Number 3741-36-4[1]
Molecular Formula C₃H₇O₃P[1]
Molecular Weight 122.06 g/mol [4]
Boiling Point 80.8 °C at 760 mmHg[1]
Density 1.2067 g/cm³ at 20 °C[4]
Vapor Pressure 93.3 mmHg at 25 °C[1]

Mechanistic Pathways: Reactivity and Ring-Opening Dynamics

The synthetic utility of 2-Methoxy-1,3,2-dioxaphospholane stems from its ability to undergo rapid, regioselective ring-opening reactions. Cyclic phosphorus diesters, particularly five-membered rings, undergo nucleophilic displacement and hydrolysis at rates 105 to 108 times faster than their acyclic analogs[3].

The Role of the Trigonal Bipyramidal (TBP) Intermediate

When the P(III) center is oxidized to a P(V) 2-oxide derivative, it becomes highly susceptible to nucleophilic attack. The mechanism proceeds via a trigonal bipyramidal (TBP) intermediate [3].

  • Causality of Regioselectivity: According to stereoelectronic principles, the five-membered ring is constrained to span the apical and equatorial positions of the TBP intermediate[3]. Because nucleophiles enter apically and leaving groups depart apically, the endocyclic P-O bond at the apical position is cleaved[3].

  • This rapid pseudorotation and subsequent cleavage yield acyclic β-hydroxyethyl phosphate derivatives with strict regiocontrol[3].

Mechanism A 2-Methoxy-1,3,2- dioxaphospholane B Oxidation (P(III) → P(V)) A->B C 2-Oxide Derivative B->C D Nucleophilic Attack C->D E TBP Intermediate D->E Apical entry F Regioselective Ring-Opening E->F Endocyclic P-O cleavage

Mechanistic pathway of oxidation and regioselective ring-opening.

Experimental Methodologies: Synthesis and Validation

Handling 2-Methoxy-1,3,2-dioxaphospholane requires rigorous environmental control. The following protocol outlines the controlled oxidation of the compound to its 2-oxide derivative, a common precursor for downstream drug development and polymer synthesis.

Protocol: Controlled Oxidation to 2-Methoxy-1,3,2-dioxaphospholane 2-oxide

Objective: Convert the P(III) phosphite to the P(V) phosphate derivative while preserving the integrity of the highly strained 5-membered ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 10 mmol of 2-Methoxy-1,3,2-dioxaphospholane and dissolve in 20 mL of anhydrous dichloromethane (DCM).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

    • Causality: The five-membered dioxaphospholane ring is highly sensitive to thermal degradation. Low temperatures suppress the kinetic energy required for unwanted exothermic side reactions, such as Arbuzov-type rearrangements or premature ring-opening polymerization[2].

  • Oxidant Addition: Dissolve 10.5 mmol of meta-chloroperoxybenzoic acid (mCPBA) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic nature of the P(III) to P(V) transition, preventing localized heating.

  • Self-Validation Checkpoint (³¹P NMR): Before quenching, extract a 0.1 mL aliquot, dilute in CDCl₃, and run a rapid ³¹P NMR under inert conditions.

    • Trustworthiness & Validation: The starting material (P(III)) typically exhibits a chemical shift around +130 to +140 ppm. Complete conversion is validated when this peak disappears entirely, replaced by a P(V) peak around +10 to +20 ppm. If P(III) remains, add 0.5 mmol increments of mCPBA until conversion is >99%. Proceeding without this validation risks inseparable P(III)/P(V) mixtures.

  • Quench and Workup: Once validated, warm the reaction to 0 °C. Quench with saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation to isolate the pure 2-oxide derivative.

Protocol S1 1. Setup Anhydrous Conditions (Dry DCM, -78°C) S2 2. Dropwise Oxidant Addition (Control Exotherm) S1->S2 S3 3. 31P NMR Aliquot Check (Self-Validation) S2->S3 Monitor P(III) consumption S3->S2 Add oxidant if incomplete S4 4. Quench & Workup (Aqueous NaHCO3) S3->S4 Proceed if conversion >99% S5 5. Vacuum Distillation (Isolate Product) S4->S5

Self-validating experimental workflow for the controlled oxidation of cyclic phosphites.

Applications in Polymer Science and Therapeutics

The unique reactivity profile of 2-Methoxy-1,3,2-dioxaphospholane makes it a critical intermediate in two primary fields:

  • Polymer Synthesis: It is extensively utilized in the synthesis of polyphosphodiesters via ring-opening polymerization (ROP)[2]. Catalysts such as tertiary amines or organometallic initiators trigger the ROP of the 2-oxide derivative, yielding high-molecular-weight, biocompatible polymers[2]. These polymers are highly sought after for drug delivery matrices due to their structural similarity to naturally occurring teichoic acids and nucleic acids.

  • Prodrug Development: In medicinal chemistry, the cyclic phosphite is used as a phosphorylating agent. It allows for the efficient installation of phosphate groups onto nucleosides or other active pharmaceutical ingredients (APIs). The subsequent regioselective ring-opening generates a functionalized phosphate ester that can improve the aqueous solubility and cellular permeability of the parent drug[1],[3].

References

  • Cas 3741-36-4,2-METHOXY-[1,3,2]-DIOXAPHOSPHOLANE | lookchem Source: LookChem URL:[Link]

  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters Source: MDPI (Polymers) URL:[Link]

Sources

Exploratory

2-Methoxy-1,3,2-dioxaphospholane structural formula and molecular weight

An In-depth Technical Guide to 2-Methoxy-1,3,2-dioxaphospholane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methoxy-1,3,2-dioxaphos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Methoxy-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1,3,2-dioxaphospholane, a versatile reagent in organophosphorus chemistry. The document delves into its chemical structure, molecular weight, and key physicochemical properties. It further explores its synthesis, reactivity, and notable applications, particularly within the realm of drug development and polymer chemistry. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and pharmaceutical development, offering both foundational knowledge and practical insights.

Introduction and Core Properties

2-Methoxy-1,3,2-dioxaphospholane, also known as cyclic ethylene methyl phosphite, is a cyclic phosphite ester. Its structure features a five-membered dioxaphospholane ring with a methoxy group attached to the phosphorus atom. This compound serves as a key intermediate in the synthesis of various organophosphorus compounds due to the reactivity of the trivalent phosphorus atom.

Structural Formula and Molecular Visualization

The chemical structure of 2-Methoxy-1,3,2-dioxaphospholane is characterized by a central phosphorus atom bonded to two oxygen atoms within a five-membered ring and one exocyclic methoxy group.

Caption: 2D structural representation of 2-Methoxy-1,3,2-dioxaphospholane.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-1,3,2-dioxaphospholane is provided in the table below. These properties are essential for its handling, purification, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₃H₇O₃P[1][2]
Molecular Weight 122.06 g/mol [1][3]
CAS Number 3741-36-4[1][2]
Appearance Colorless to yellow clear liquid[4]
Boiling Point 80.8°C at 760 mmHg[2]
Density 1.2067 g/cm³ at 20°C[3]
InChIKey FBOPSFFWGHLLTB-UHFFFAOYSA-N[3][5]

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of 2-alkoxy-1,3,2-dioxaphospholanes involves the reaction of an alcohol with 2-chloro-1,3,2-dioxaphospholane.[6] The latter is a reactive cyclic phosphorochloridite that readily undergoes nucleophilic substitution at the phosphorus center.[6]

The synthesis of the precursor, 2-chloro-1,3,2-dioxaphospholane, can be achieved by reacting ethylene glycol with phosphorus trichloride in the presence of a base like pyridine.[7]

General Synthetic Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_workup Purification EthyleneGlycol Ethylene Glycol Precursor 2-Chloro-1,3,2-dioxaphospholane EthyleneGlycol->Precursor PCl3 Phosphorus Trichloride PCl3->Precursor Pyridine Pyridine (Base) Pyridine->Precursor Product 2-Methoxy-1,3,2-dioxaphospholane Precursor->Product Nucleophilic Substitution Methanol Methanol Methanol->Product Base Tertiary Amine (e.g., Triethylamine) Base->Product Filtration Filtration Product->Filtration Remove Salt Distillation Vacuum Distillation Filtration->Distillation Purify

Caption: General workflow for the synthesis of 2-Methoxy-1,3,2-dioxaphospholane.

Experimental Protocol: Synthesis of 2-Methoxy-1,3,2-dioxaphospholane [6]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Addition: Charge the flask with anhydrous methanol (1.0 equivalent) and an anhydrous solvent such as diethyl ether or tetrahydrofuran. Add a tertiary amine base like triethylamine or pyridine (1.0-1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reactant Addition: Slowly add 2-chloro-1,3,2-dioxaphospholane (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress using ³¹P NMR spectroscopy or thin-layer chromatography.

  • Work-up: A precipitate of the amine hydrochloride salt will form. Remove the salt by filtration under an inert atmosphere.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 2-Methoxy-1,3,2-dioxaphospholane.

Reactivity

The reactivity of 2-Methoxy-1,3,2-dioxaphospholane is dominated by the nucleophilicity and oxidizability of the trivalent phosphorus atom.

  • Oxidation: It can be readily oxidized to the corresponding pentavalent phosphate, 2-methoxy-1,3,2-dioxaphospholane 2-oxide. This oxidation is a key step in many synthetic applications.

  • Arbuzov Reaction: As a phosphite, it can undergo the Michaelis-Arbuzov reaction with alkyl halides to form phosphonates.

  • Ligand in Catalysis: The phosphorus atom can act as a ligand for transition metals, finding use in catalysis.[6]

Its oxidized form, 2-methoxy-1,3,2-dioxaphospholane 2-oxide, is notably more reactive towards nucleophiles than its acyclic counterparts.[8] This enhanced reactivity is attributed to the ring strain in the five-membered cyclic ester, which facilitates ring-opening reactions.[8]

Applications in Research and Development

Intermediate in Organophosphorus Synthesis

2-Methoxy-1,3,2-dioxaphospholane is a valuable building block for creating more complex organophosphorus compounds. Its utility stems from its role as a phosphitylating agent, enabling the introduction of the phosphite moiety onto various substrates.[6] This is particularly relevant in the synthesis of:

  • Phospholipids: Modified phospholipids for biological studies can be synthesized using this reagent.[6]

  • Modified Oligonucleotides: It serves as a precursor for reagents used in the synthesis of modified oligonucleotides, which have applications in antisense therapy and diagnostics.[6]

Polymer Chemistry

The oxidized form, 2-methoxy-1,3,2-dioxaphospholane 2-oxide, is a monomer used in ring-opening polymerization to produce poly(phosphoester)s.[9] These polymers are of significant interest in the biomedical field due to their biodegradability and potential for drug delivery applications.

Safety and Handling

Proper handling of 2-Methoxy-1,3,2-dioxaphospholane and its precursors is crucial for laboratory safety.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[3] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10] Avoid contact with skin and eyes.[3]

  • Moisture Sensitivity: The precursor, 2-chloro-1,3,2-dioxaphospholane, is moisture-sensitive and corrosive.[6] It reacts with water, liberating toxic gas.[11] All manipulations involving this compound should be conducted under an inert atmosphere using anhydrous solvents and reagents.[6]

  • Toxicity: 2-Methoxy-1,3,2-dioxaphospholane is harmful if swallowed.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

In Case of Exposure:

  • Skin Contact: Immediately wash off with plenty of water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes.[10]

  • Ingestion: Rinse mouth and seek medical attention.[3]

Conclusion

2-Methoxy-1,3,2-dioxaphospholane is a versatile and important reagent in organophosphorus chemistry. Its well-defined structure and predictable reactivity make it a valuable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe application in research and development, particularly in the fields of drug discovery and materials science.

References

  • LookChem. 2-Methoxy-1,3,2-dioxaphospholane. [Link]

  • SpectraBase. 2-METHOXY-1,3,2-DIOXAPHOSPHORINANE-2-OXIDE. [Link]

  • ResearchGate. Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1),.... [Link]

  • NextSDS. 2-Methoxy-1,3,2-dioxaphospholane 2-Oxide — Chemical Substance Information. [Link]

  • Beilstein Journals. Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. [Link]

  • PubChemLite. 2-methoxy-1,3,2-dioxaphospholane (C3H7O3P). [Link]

  • ACS Publications. High molecular weight poly(2-methoxy-1,3,2-dioxaphospholane 2-oxide) by ring-opening catalysis of tertiary amines. Initiation and stepwise propagation mechanisms as studied by the stoichiometric reaction with triethylamine. [Link]

  • Oakwood Chemical. SAFETY DATA SHEET. [Link]

  • Modern Chemistry. Synthesis of 1,3,2-Dioxoazaphospholanes. [Link]

  • RSC Publishing. Multifunctional poly(phosphoester)s with two orthogonal protective groups. [Link]

  • PubChem. 2-Methoxy-1,3-dioxolane. [Link]

  • precisionFDA. 2-HYDROXY-1,3,2-DIOXAPHOSPHOLANE. [Link]

  • Cheméo. Chemical Properties of 2-Methoxy-1,3-dioxolane (CAS 19693-75-5). [Link]

Sources

Foundational

The Reactivity of Cyclic Phosphites with Primary Alcohols: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the reactivity of cyclic phosphites with primary alcohols, a fundamental transformation in organophosphorus chemistry with significant implications for d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the reactivity of cyclic phosphites with primary alcohols, a fundamental transformation in organophosphorus chemistry with significant implications for drug development and the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the underlying principles and practical applications of this reaction.

Introduction: The Significance of the Phosphite-Alcohol Reaction

The reaction between cyclic phosphites and primary alcohols is a powerful tool for the synthesis of a variety of organophosphorus compounds, including phosphonates and their derivatives, which are integral to numerous therapeutic agents and biological probes.[1][2] The ring-opening of cyclic phosphites by alcohols provides a direct route to functionalized linear phosphites, which can be further elaborated into more complex structures. This transformation is particularly relevant in the construction of phosphorus-containing backbones in modified oligonucleotides and as a key step in the synthesis of prodrugs designed to enhance bioavailability and target specificity.[3][4] Understanding the nuances of this reaction, from its mechanistic pathways to the influence of catalysts and reaction conditions, is paramount for its effective application in modern drug discovery and development.

Mechanistic Insights: The Ring-Opening Transesterification

The reaction of a cyclic phosphite with a primary alcohol proceeds primarily through a nucleophilic substitution at the trivalent phosphorus center , leading to a ring-opened product via a transesterification mechanism. The generally accepted mechanism involves the formation of a pentacoordinate phosphorane intermediate.[5][6]

The reaction can be catalyzed by both acids and bases.

Base-Catalyzed Mechanism

In the presence of a base, the primary alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic phosphorus atom of the cyclic phosphite. This attack leads to the formation of a transient, pentacoordinate trigonal bipyramidal (TBP) intermediate. In this intermediate, the attacking nucleophile and the leaving group (one of the ring oxygens) can occupy apical or equatorial positions. The ring strain of the cyclic phosphite influences the stability and geometry of this intermediate. The TBP intermediate then collapses, breaking a P-O bond within the ring and expelling one of the original ring alkoxides, which is subsequently protonated to yield the final ring-opened hydroxyalkyl phosphite.

Base_Catalyzed_Mechanism cluster_0 Step 1: Deprotonation of Alcohol cluster_1 Step 2: Nucleophilic Attack and Ring Opening ROH Primary Alcohol (ROH) RO- Alkoxide (RO⁻) ROH->RO- + B: Base Base (B:) Cyclic_Phosphite Cyclic Phosphite RO-->Cyclic_Phosphite Nucleophilic Attack TBP_Intermediate Pentacoordinate Intermediate Cyclic_Phosphite->TBP_Intermediate Product Ring-Opened Product TBP_Intermediate->Product Ring Opening Acid_Catalyzed_Mechanism cluster_0 Step 1: Activation of Cyclic Phosphite cluster_1 Step 2: Nucleophilic Attack and Ring Opening Cyclic_Phosphite Cyclic Phosphite Activated_Phosphite Protonated Cyclic Phosphite Cyclic_Phosphite->Activated_Phosphite + H⁺ H+ Acid (H⁺) ROH Primary Alcohol (ROH) TBP_Intermediate Pentacoordinate Intermediate Activated_Phosphite->TBP_Intermediate ROH->Activated_Phosphite Nucleophilic Attack Product Ring-Opened Product TBP_Intermediate->Product Ring Opening & -H⁺

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Phosphitylation of Alcohols using 2-Methoxy-1,3,2-dioxaphospholane

Introduction: A Strategic Approach to Phosphite Ester Synthesis In the landscape of modern drug discovery and chemical biology, the strategic introduction of phosphorus-containing moieties is a cornerstone of molecular d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Phosphite Ester Synthesis

In the landscape of modern drug discovery and chemical biology, the strategic introduction of phosphorus-containing moieties is a cornerstone of molecular design. Phosphite esters, the trivalent precursors to biologically ubiquitous phosphates, serve as versatile intermediates in the synthesis of modified oligonucleotides, phospholipids, and phosphonate-based therapeutics. The choice of phosphitylating agent is therefore a critical decision, balancing reactivity with stability and operational simplicity.

While highly reactive agents like 2-Chloro-1,3,2-dioxaphospholane offer rapid conversion, they are notoriously sensitive to moisture and generate corrosive byproducts.[1] This guide details the use of 2-Methoxy-1,3,2-dioxaphospholane , a more stable and user-friendly alternative. The protocol leverages a catalyzed transesterification reaction, providing a robust method for the synthesis of diverse 2-alkoxy-1,3,2-dioxaphospholane products, which can be readily advanced to high-value P(V) compounds.

Mechanistic Insights: The Transesterification Pathway

The reaction of 2-Methoxy-1,3,2-dioxaphospholane with an alcohol (R-OH) is not a simple substitution of a leaving group like chloride. Instead, it proceeds via a transesterification mechanism. This is an equilibrium process where the methoxy group on the phosphorus center is exchanged for the alkoxy group of the substrate alcohol.

To achieve high yields, the equilibrium must be actively driven towards the desired product. This is typically accomplished by the removal of the methanol byproduct as it is formed. The reaction can be catalyzed by either a mild acid or base.[2]

  • Acid Catalysis: A proton source activates the exocyclic methoxy group, making it a better leaving group (methanol). The substrate alcohol then performs a nucleophilic attack on the electrophilic phosphorus center.

  • Base Catalysis: The base deprotonates the incoming alcohol, forming a more potent alkoxide nucleophile that attacks the phosphorus atom, leading to a tetrahedral intermediate.[3] Subsequent elimination of methoxide yields the product.

Transesterification_Mechanism reagents Alcohol (R-OH) + 2-Methoxy-1,3,2-dioxaphospholane catalyst Catalyst (Acid or Base) reagents->catalyst Activation intermediate Tetrahedral Intermediate catalyst->intermediate Nucleophilic Attack product Product (2-Alkoxy-1,3,2-dioxaphospholane) intermediate->product Elimination of Methoxide byproduct Methanol (CH3OH) (Removed to drive equilibrium) intermediate->byproduct Proton Transfer

Caption: Acid- or base-catalyzed transesterification mechanism.

Expertise & Experience: Why Choose This Protocol?

As a self-validating system, this protocol is designed for robustness and predictability. The choice of 2-Methoxy-1,3,2-dioxaphospholane offers distinct advantages over traditional phosphorochloridites:

  • Enhanced Stability: The reagent is significantly less sensitive to ambient moisture, reducing the risk of decomposition and simplifying handling.

  • Cleaner Reaction Profile: The reaction avoids the formation of amine hydrochloride salts, which can complicate purification. The only byproduct is volatile methanol, which is removed.

  • Controlled Reactivity: While less reactive than its chloro-analogue, this allows for greater functional group tolerance and minimizes unwanted side reactions with sensitive substrates.

The trustworthiness of this method hinges on two key pillars: meticulous control of anhydrous conditions and effective removal of the methanol byproduct. The progress of the reaction is unequivocally tracked by ³¹P NMR spectroscopy, providing a direct, quantitative measure of conversion.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the phosphitylation of a primary alcohol. Conditions may require optimization for more sterically hindered or electronically diverse substrates.

Materials and Equipment
Reagents & MaterialsEquipment
2-Methoxy-1,3,2-dioxaphospholane (CAS: 3741-36-4)[4]Schlenk line or glovebox
Anhydrous alcohol substrate (1.0 eq.)Oven-dried round-bottom flasks and magnetic stir bars
Anhydrous, non-protic solvent (e.g., Toluene, THF)Anhydrous syringes and needles
Catalyst (e.g., Zinc triflate, 1-2 mol%)Septa and glass stoppers
Activated 4Å molecular sieves (optional)Short-path distillation apparatus (optional)
Anhydrous deuterated solvent for NMR (e.g., C₆D₆)NMR spectrometer (with ³¹P capability)
Reaction Setup and Execution
  • Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon. If using molecular sieves, ensure they are freshly activated under vacuum at high temperature.

  • Inert Atmosphere: Assemble the reaction flask under a positive pressure of inert gas.

  • Reagent Addition:

    • To the flask, add the anhydrous alcohol (1.0 eq.) and the catalyst (e.g., Zn(OTf)₂, 0.01-0.02 eq.).

    • Add anhydrous solvent (to make a ~0.5 M solution).

    • If using, add activated 4Å molecular sieves (~1 g per 10 mL of solvent).

  • Phosphitylating Agent: Using a syringe, add 2-Methoxy-1,3,2-dioxaphospholane (1.0-1.1 eq.) dropwise to the stirred solution at room temperature.

  • Driving the Reaction:

    • Gently heat the reaction mixture (e.g., to 40-60 °C) to facilitate the reaction and aid in the removal of methanol.

    • If not using sieves, a short-path distillation head can be attached to the flask to slowly distill off the low-boiling methanol.

  • Monitoring: The reaction progress should be monitored by ³¹P NMR spectroscopy. Withdraw a small aliquot via syringe, dilute with anhydrous C₆D₆, and acquire the spectrum. The starting phosphite has a characteristic chemical shift, which will be replaced by a new signal for the product.

  • Work-up and Purification:

    • Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.

    • Filter the reaction mixture under inert gas to remove the catalyst or molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel pre-treated with triethylamine (1-2% in the eluent) to prevent product degradation.

Experimental_Workflow A 1. Setup (Inert Atmosphere, Dry Glassware) B 2. Add Reagents (Alcohol, Solvent, Catalyst) A->B C 3. Add Phosphitylating Agent (2-Methoxy-1,3,2-dioxaphospholane) B->C D 4. Heat & Remove Methanol (Distillation or Sieves) C->D E 5. Monitor by ³¹P NMR D->E F Reaction Complete? E->F F->D No G 6. Work-up (Filter, Concentrate) F->G Yes H 7. Purify (Vacuum Distillation or Chromatography) G->H

Caption: General workflow for alcohol phosphitylation.

Trustworthiness: Self-Validation and Troubleshooting

The primary method for validating the success of this protocol is ³¹P NMR spectroscopy .

  • Starting Material: 2-Methoxy-1,3,2-dioxaphospholane will exhibit a signal in the P(III) region, typically around +130 to +140 ppm .

  • Product: The 2-alkoxy-1,3,2-dioxaphospholane product will also appear in this region, but with a distinct chemical shift.

  • Byproducts: The absence of signals in the -10 to +20 ppm range is critical, as this indicates that no undesirable oxidation to P(V) phosphates has occurred.

Problem EncounteredPotential CauseSuggested Solution
Low or No Conversion Inefficient removal of methanol byproduct.Increase reaction temperature; use a more efficient distillation setup or freshly activated molecular sieves.
Inactive catalyst.Use a fresh batch of catalyst; consider an alternative Lewis acid or base catalyst.
Reaction Stalls Equilibrium has been reached.Enhance methanol removal. Add a slight excess (1.1-1.2 eq.) of the phosphitylating agent.
Presence of P(V) Signals Contamination with air (oxygen) or water.Ensure all reagents and solvents are scrupulously anhydrous and the system is maintained under a positive inert gas pressure.
Difficult Purification Product is unstable on silica gel.Neutralize the silica gel with triethylamine before use, or purify by vacuum distillation if the product is thermally stable.

References

  • Ouchi, A., & Muraoka, S. (2022). A highly efficient catalytic method for the synthesis of phosphite diesters. Chemical Science, 13(18), 5267-5273. Available at: [Link]

  • Wikipedia. (n.d.). Phosphite ester. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methoxy-1,3,2-dioxaphospholane. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • Ashen-Garry, D. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]

  • Nifant'ev, I. E., & Ivchenko, P. V. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. International Journal of Molecular Sciences, 23(23), 14857. Available at: [Link]

  • Sun, H., et al. (2006). Kinetics and Mechanism of 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane Polymerization Initiated by Stannous Octoate. Macromolecules, 39(19), 6397-6402. Available at: [Link]

Sources

Application

Advanced Applications of 2-Methoxy-1,3,2-dioxaphospholane in Oligonucleotide Synthesis and Delivery Pathways

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Methodological Protocol Introduction: The Strategic Value of Cyclic Phospholanes As a Senior Appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Methodological Protocol

Introduction: The Strategic Value of Cyclic Phospholanes

As a Senior Application Scientist in nucleic acid therapeutics, I frequently emphasize that the clinical efficacy of an oligonucleotide depends as much on its delivery vehicle and backbone stability as on its sequence. 2-Methoxy-1,3,2-dioxaphospholane (and its oxidized derivative, 2-methoxy-1,3,2-dioxaphospholane 2-oxide) has emerged as a highly specialized cyclic phosphorylating reagent.

Unlike standard acyclic phosphoramidites, this five-membered cyclic ester offers extraordinary reactivity. It is currently utilized in two cutting-edge oligonucleotide pathways:

  • The synthesis of Context-Responsive Zwitterionic Amino Phospholipids (ZAPLs) for Lipid Nanoparticle (LNP) delivery of CRISPR/Cas9 and Antisense Oligonucleotides (ASOs).

  • Ring-Opening Polymerization (ROP) to generate biodegradable polyphosphoester carriers that protect oligonucleotides from nuclease degradation.

Mechanistic Insights: The Causality of Ring Strain

To utilize 2-methoxy-1,3,2-dioxaphospholane effectively, one must understand the thermodynamic drivers of its reactivity. The defining characteristic of this molecule is its exceptional susceptibility to nucleophilic attack.

When a nucleophile attacks the phosphorus center, the reaction proceeds via a trigonal bipyramidal (TBP) intermediate . In this TBP state, the five-membered ring is forced to span the apical and equatorial positions, creating massive steric strain. The system rapidly relieves this strain through regioselective endocyclic P–O bond cleavage at the apical position. This fundamental mechanism explains why these cyclic esters hydrolyze and polymerize 105 to 108 times faster than their acyclic counterparts 1.

Mechanism A 2-Methoxy-1,3,2- dioxaphospholane 2-oxide B Nucleophilic Attack (e.g., 3'-OH or Amine) A->B C Trigonal Bipyramidal (TBP) Intermediate B->C Apical entry D Endocyclic P-O Bond Cleavage C->D Strain release E Regioselective Ring-Opened Product D->E Phosphodiester formation

Caption: Regioselective ring-opening mechanism via a trigonal bipyramidal intermediate.

Quantitative Comparison of Hydrolysis Kinetics

The table below summarizes the kinetic advantage of the 5-membered cyclic structure, dictating its use in rapid, high-yield backbone modifications.

Compound TypeRepresentative StructureRelative Hydrolysis RateMechanistic Driver
Acyclic Phosphodiester Dimethyl phosphate1 (Baseline)Standard nucleophilic substitution
5-Membered Cyclic Phosphonate 2-Methoxy-1,2-oxaphospholane 2-oxide ∼103 Moderate ring strain
5-Membered Cyclic Phosphate 2-Methoxy-1,3,2-dioxaphospholane 2-oxide 105−108 High ring strain; rapid pseudorotation [[1]]()

Protocol 1: Synthesis of Zwitterionic Amino Phospholipids (ZAPLs) for LNP Delivery

A major hurdle in ASO delivery is endosomal entrapment. By utilizing 2-methoxy-1,3,2-dioxaphospholane 2-oxide, we can synthesize context-responsive ZAPLs. These lipids remain neutral at physiological pH (minimizing systemic toxicity) but become cationic in the acidic endosome, facilitating membrane destabilization and oligonucleotide release 2.

Step-by-Step Methodology

Objective: Generate context-responsive lipids for LNP-mediated ASO delivery.

  • Phosphitylation Phase: Cool anhydrous methanol to -10 °C. Slowly add 1.0 eq of 2-chloro-1,3,2-dioxaphospholane 2-oxide.

    • Causality: The nucleophilic substitution of the chloride by methanol is highly exothermic. Maintaining -10 °C prevents the premature, thermally-driven ring-opening of the resulting 2-methoxy-1,3,2-dioxaphospholane 2-oxide.

  • Telescoped Ring-Opening: Without aqueous workup, directly transfer this mixture to a solution of N-(2-(dimethylamino)ethyl)acrylamide in anhydrous acetone.

    • Causality: Aqueous extraction would immediately hydrolyze the highly reactive cyclic phosphate. Telescoping the reaction preserves the intact 5-membered ring for the target nucleophile.

  • Reflux & Conjugation: Heat the mixture to 50 °C for 12 hours. The tertiary amine attacks the cyclic phosphate, driving the regioselective ring-opening to form the zwitterionic construct.

  • Self-Validation Check: Perform 31 P NMR on the crude mixture. The disappearance of the cyclic phosphate signal ( ∼17 ppm) and the emergence of a new acyclic signal at ∼−1.5 ppm confirms successful ring-opening and ZAPL formation.

LNP_Workflow N1 Step 1: Synthesize ZAPL via 2-Methoxy-1,3,2-dioxaphospholane N2 Step 2: Lipid Mixture Preparation (ZAPL, Cholesterol, PEG-Lipid) N1->N2 N3 Step 3: Microfluidic Mixing (Aqueous ASO + Ethanolic Lipids) N2->N3 Ethanol Phase N4 Step 4: Self-Assembly into LNPs (Context-Responsive) N3->N4 Rapid mixing N5 Step 5: Dialysis & Characterization (DLS, Zeta Potential) N4->N5 Buffer exchange

Caption: Workflow for formulating context-responsive LNPs using ZAPL for oligonucleotide delivery.

LNP Formulation Parameters for Oligonucleotide Delivery

When formulating the synthesized ZAPL into LNPs, adhere to the following optimized molar ratios to ensure stable encapsulation of the polyanionic oligonucleotide backbone 2.

ComponentFunctionTarget Molar Ratio (%)
ZAPL (Synthesized) Context-responsive ionizable lipid50.0
Cholesterol Structural integrity and fluidity38.5
DSPC Helper lipid for bilayer stability10.0
PEG2000-DMG Prevents aggregation; increases circulation1.5
Critical Metric Target Value Validation Method
N/P Ratio 6:1Calculation based on ASO backbone
Particle Size < 100 nm (PDI < 0.2)Dynamic Light Scattering (DLS)

Protocol 2: Ring-Opening Polymerization (ROP) for Polyphosphoester Carriers

Beyond discrete lipid synthesis, 2-methoxy-1,3,2-dioxaphospholane 2-oxide is the premier monomer for generating high-molecular-weight poly(ethylene methyl phosphate) via ROP. These polymers serve as biodegradable, water-soluble backbones that can be conjugated to oligonucleotides 34.

Step-by-Step Methodology

Objective: Synthesize poly(ethylene methyl phosphate) as a biodegradable oligonucleotide carrier.

  • Monomer Purification: 2-Methoxy-1,3,2-dioxaphospholane 2-oxide must be rigorously dried over calcium hydride and distilled under vacuum.

    • Causality: Trace water initiates premature ring-opening, acting as a chain transfer agent that severely depresses the final molecular weight of the polymer.

  • Initiation: In a glovebox, dissolve the purified monomer in anhydrous dichloromethane (DCM). Add 1.0 mol% of a tertiary amine catalyst (e.g., triethylamine or DBU).

    • Causality: Tertiary amines initiate the ROP via nucleophilic attack without causing the transesterification side-reactions typical of strong organometallic catalysts, preserving a narrow dispersity.

  • Propagation: Stir at room temperature for 24 hours. The reaction proceeds via a zwitterionic propagating species.

  • Termination & Precipitation: Terminate the living ends with a few drops of acidic methanol. Precipitate the polymer dropwise into cold diethyl ether and dry under vacuum.

  • Self-Validation Check: Analyze the product via Gel Permeation Chromatography (GPC). A successful run should yield an Mn​≈5×104 Da with a dispersity (Đ) < 1.3.

References

  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry (2015). 1

  • Context-Responsive Nanoparticle Derived from Synthetic Zwitterionic Ionizable Phospholipids in Targeted CRISPR/Cas9 Therapy for Basal-like Breast Cancer. ACS Nano (2024).2

  • High molecular weight poly(2-methoxy-1,3,2-dioxaphospholane 2-oxide) by ring-opening catalysis of tertiary amines. Initiation and stepwise propagation mechanisms as studied by the stoichiometric reaction with triethylamine. Macromolecules (1982). 3

  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. MDPI Polymers (2022).4

Sources

Method

Application Note: Synthesis of Phospholipid Analogs via Phosphitylation with 2-Methoxy-1,3,2-dioxaphospholane

Abstract This technical guide provides a comprehensive protocol for the synthesis of phospholipid analogs utilizing 2-methoxy-1,3,2-dioxaphospholane as a phosphitylating agent. Phospholipid analogs are indispensable tool...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of phospholipid analogs utilizing 2-methoxy-1,3,2-dioxaphospholane as a phosphitylating agent. Phospholipid analogs are indispensable tools in drug delivery, membrane biophysics, and cell signaling research.[1][2] The methodology presented here offers a robust and high-yield route to these critical molecules, leveraging the reactivity of the cyclic phosphite intermediate to construct the phosphate headgroup under mild conditions. This document details the underlying reaction mechanism, a step-by-step experimental protocol, purification and characterization techniques, and troubleshooting guidance for researchers in chemical biology and drug development.

Introduction: The Strategic Advantage of the Dioxaphospholane Route

Phospholipids are the fundamental building blocks of cellular membranes, forming the lipid bilayer that defines cellular compartments.[1] Synthetic phospholipid analogs, which feature modified acyl chains, backbones, or headgroups, are crucial for a variety of applications, including the formation of liposomes for drug delivery, the study of membrane protein function, and the development of biomimetic materials.[2][3]

The total chemical synthesis of phospholipids allows for the creation of molecules with defined stereochemistry and acyl chain composition, which is often not feasible through isolation from natural sources.[4] Classical methods can be multistep and require harsh conditions. The use of cyclic phosphorus reagents, such as oxazaphospholanes and dioxaphospholanes, provides an elegant and efficient alternative. This approach allows for the near-quantitative conversion of 1,2-diacylglycerols to phospholipids via stable cyclic intermediates, often with high purity and excellent yields (>90%), minimizing the need for extensive chromatographic purification.[5]

This guide focuses on the use of 2-methoxy-1,3,2-dioxaphospholane, a P(III) reagent, for the phosphitylation of a diacylglycerol (DAG) backbone. The subsequent oxidation to a P(V) phosphate and nucleophilic ring-opening of the dioxaphospholane ring offers a versatile method for introducing various polar headgroups.

Reaction Principle and Mechanism

The synthesis is a three-stage, one-pot process that hinges on the controlled reactivity of the phosphorus center. The choice of a P(III) starting material like 2-methoxy-1,3,2-dioxaphospholane, followed by oxidation, is a cornerstone of modern phosphate chemistry, notably in oligonucleotide synthesis, prized for its efficiency and high yields.[6]

Stage 1: Phosphitylation. The free hydroxyl group of a 1,2-diacyl-sn-glycerol nucleophilically attacks the phosphorus atom of 2-methoxy-1,3,2-dioxaphospholane. This reaction is typically activated by a weak acid, such as 1H-tetrazole, which protonates the nitrogen of the phosphoramidite equivalent (in this case, the methoxy group acts as a leaving group after protonation, albeit less efficiently than a diisopropylamino group). This forms a P(III) cyclic phosphite intermediate.

Stage 2: Oxidation. The trivalent phosphite intermediate is unstable and susceptible to undesired side reactions. It is immediately oxidized to the more stable pentavalent phosphate ester using a mild oxidizing agent like tert-butyl hydroperoxide (t-BuOOH) or an iodine solution. This step is critical for ensuring a high-fidelity final product.

Stage 3: Nucleophilic Ring-Opening. The resulting 2-(diacyloxy)-2-oxo-1,3,2-dioxaphospholane is a strained five-membered ring, highly susceptible to nucleophilic attack.[7] This reactivity is exploited to introduce the desired headgroup. For instance, reaction with anhydrous trimethylamine (TMA) opens the ring to stereospecifically yield the glycerophosphocholine headgroup.[8]

Reaction Scheme

Reaction_Scheme cluster_0 Stage 1: Phosphitylation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Ring-Opening DAG 1,2-Diacyl-sn-glycerol Intermediate_P_III Cyclic Phosphite Intermediate (P-III) DAG->Intermediate_P_III 1H-Tetrazole Anhydrous CH₂Cl₂ Reagent 2-Methoxy-1,3,2-dioxaphospholane Reagent->Intermediate_P_III Intermediate_P_V Cyclic Phosphate Intermediate (P-V) Intermediate_P_III->Intermediate_P_V t-BuOOH or I₂ Final_Product Phosphatidylcholine Analog Intermediate_P_V->Final_Product Trimethylamine (TMA)

Caption: General reaction scheme for the synthesis of a phosphatidylcholine analog.

Materials and Equipment

Reagents
ReagentGradeSupplier (Example)Notes
1,2-Dipalmitoyl-sn-glycerol (DPG)≥99%Avanti Polar LipidsDry thoroughly under vacuum before use.
2-Methoxy-1,3,2-dioxaphospholaneSynthesis GradeSigma-AldrichStore under inert gas (Ar or N₂) at 2-8°C.
1H-Tetrazole0.45 M in AcetonitrileSigma-AldrichAnhydrous solution is critical.
tert-Butyl hydroperoxide (t-BuOOH)5.5 M in decaneSigma-AldrichHandle with care; potential explosive.
Anhydrous Dichloromethane (DCM)≥99.8%Acros OrganicsUse from a solvent purification system or freshly opened bottle.
Anhydrous Acetonitrile (ACN)≥99.8%Acros OrganicsUse from a solvent purification system.
Anhydrous Trimethylamine (TMA)Solution in THF or EtOHSigma-AldrichKeep sealed and cold. Can be condensed as a gas.
Silica Gel for Column Chromatography60 Å, 230-400 meshEMD Millipore
Chloroform, Methanol, WaterHPLC GradeFisher ScientificFor chromatography and workup.
Equipment
  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Inert gas (Argon or Nitrogen) manifold with bubbler

  • Syringes and needles, oven-dried

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (for ¹H, ¹³C, and ³¹P analysis)

  • Mass Spectrometer (ESI-MS)

Detailed Experimental Protocol

This protocol describes the synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) as a representative example.

Synthesis of DPPC

Causality and In-Situ Monitoring: This is a sequential, one-pot synthesis. It is crucial that each step proceeds to completion before adding the reagents for the next. Progress can be monitored by ³¹P NMR spectroscopy if desired, by carefully taking an aliquot from the reaction, quenching it, and measuring the spectrum. The trivalent phosphite intermediate will have a chemical shift around +130 to +150 ppm, while the pentavalent phosphate intermediate will be near 0 ppm.[3][9]

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 1,2-dipalmitoyl-sn-glycerol (569 mg, 1.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Phosphitylation:

    • Add 2-methoxy-1,3,2-dioxaphospholane (136 mg, 1.1 mmol, 1.1 eq) to the solution via syringe.

    • Slowly, add 1H-tetrazole solution (0.45 M in acetonitrile, 2.4 mL, 1.1 mmol, 1.1 eq) dropwise over 5 minutes at room temperature.

    • Stir the reaction mixture for 2 hours. The reaction should be clear and colorless.

  • Oxidation:

    • Cool the flask to 0°C in an ice bath.

    • Add tert-butyl hydroperoxide (5.5 M solution in decane, 0.27 mL, 1.5 mmol, 1.5 eq) dropwise. Caution: This reaction can be exothermic.

    • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Solvent Removal: Remove the DCM and excess volatiles under reduced pressure using a rotary evaporator. The intermediate product, 2-(1,2-dipalmitoyl-sn-glycero-3-oxy)-2-oxo-1,3,2-dioxaphospholane, will be a waxy solid or oil. It is used directly in the next step without purification.

  • Ring-Opening Amination:

    • Place the flask under a fresh argon atmosphere.

    • Dissolve the residue in a mixture of 10 mL of anhydrous acetonitrile and 10 mL of anhydrous tetrahydrofuran (THF).

    • Add a solution of anhydrous trimethylamine (TMA) in THF (e.g., 1.0 M solution, 5.0 mL, 5.0 mmol, 5.0 eq). For higher efficiency, the flask can be sealed and heated to 50-60°C for 24-48 hours.[8]

    • The progress of the ring-opening can be monitored by TLC (Mobile Phase: Chloroform:Methanol:Water 65:25:4). The starting phosphate will be higher on the plate than the final zwitterionic phospholipid.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the crude residue in 50 mL of chloroform/methanol (2:1 v/v).

    • Wash the organic phase with 10 mL of 0.9% NaCl solution. Separate the layers and wash the aqueous layer again with 20 mL of the chloroform/methanol mixture.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.

Purification

The crude product is purified by silica gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel in chloroform.

  • Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in chloroform.

    • Start with 100% Chloroform to elute non-polar impurities.

    • Gradually increase the methanol percentage (e.g., from 2% to 20%).

    • The desired phospholipid, DPPC, typically elutes at around 10-15% methanol in chloroform.

  • Fraction Collection: Collect fractions and analyze them by TLC. Pool the fractions containing the pure product.

  • Final Step: Evaporate the solvent from the pooled fractions to yield the final product as a white, waxy solid. Dry under high vacuum overnight.

Characterization and Expected Results

ParameterExpected Result for DPPC
Appearance White to off-white waxy solid
Yield 75-90%
TLC (CHCl₃:MeOH:H₂O, 65:25:4) R_f ≈ 0.3-0.4 (stains with molybdenum blue)
¹H NMR (CDCl₃) δ ~5.2 (glycerol CH), ~4.4 & 4.1 (glycerol CH₂O-acyl), ~3.8 (POCH₂), ~3.4 (NCH₃)
³¹P NMR (CDCl₃) δ ~ -0.5 to 1.0 ppm (single peak relative to 85% H₃PO₄)[3][10]
ESI-MS ([M+H]⁺) m/z = 735.05 (for C₄₀H₈₀NO₈P)

Workflow Visualization

Caption: Step-by-step experimental workflow for phospholipid analog synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Reagents not anhydrous; inactive phosphitylating agent.Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh, properly stored bottle of 2-methoxy-1,3,2-dioxaphospholane.
Multiple Spots on TLC after Reaction Incomplete reaction at any stage; side reactions.Monitor each step by TLC or ³¹P NMR to ensure completion. Ensure proper stoichiometry of reagents.
Streaking on Silica Column Product is zwitterionic and interacts strongly with silica.Add a small amount of a weak acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase to suppress ionization.
Acyl Chain Migration Presence of strong acid or base during workup or purification.Maintain neutral pH during workup. Avoid prolonged exposure to silica gel. Acyl migration can lead to the formation of 1,3-DAG derivatives.[11]

Safety Precautions

  • General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Anhydrous Reagents: Anhydrous solvents are flammable. Handle under an inert atmosphere to prevent contact with moisture and air.

  • tert-Butyl Hydroperoxide: t-BuOOH is a strong oxidizer and can be explosive at high concentrations or temperatures. Use behind a blast shield and avoid contact with metals.

  • Trimethylamine (TMA): TMA is a flammable and corrosive gas with a strong odor. Handle in a fume hood and ensure the system is well-sealed.

References

  • Dennis, E. A., & Plückthun, A. (1984). Phosphorus-31 NMR of Phospholipids in Micelles. In D. G. Gorenstein (Ed.), Phosphorus-31 NMR, Principles and Applications (pp. 423-447). Academic Press Inc. [Link]

  • Eibl, H. (1980). Phospholipid synthesis: Oxazaphospholanes and dioxaphospholanes as intermediates. Proceedings of the National Academy of Sciences, 77(12), 7074-7078. [Link]

  • Kim, H., Choi, W., Lee, S., et al. (2014). Synthesis of biomembrane-mimic polymers with various phospholipid head groups. Polymer, 55(2), 517-524. [Link]

  • UNCW Institutional Repository. (n.d.). Synthesis of phospholipid analogs. [Link]

  • van Hoogevest, P., & Wendel, A. (2014). The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. Pharmaceuticals, 7(9), 905-919. [Link]

  • Rosilio, V., & Albrecht, G. (1999). A New Approach to the Stereospecific Synthesis of Phospholipids. The Journal of Organic Chemistry, 64(19), 6994-7004. [Link]

  • Cullis, P. R., & de Kruijff, B. (1978). 31P NMR of phospholipid membranes: Effects of chemical shift anisotropy at high magnetic field strengths. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 513(1), 31-42. [Link]

  • Binyamin, I., Meidan-Shani, S., & Ashkenazi, N. (2015). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 11, 1318-1325. [Link]

  • Müller, L. K., Steinbach, T., & Wurm, F. R. (2015). Multifunctional poly(phosphoester)s with two orthogonal protective groups. Polymer Chemistry, 6(25), 4647-4656. [Link]

  • Nifant'ev, I. E., et al. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. International Journal of Molecular Sciences, 23(23), 14857. [Link]

  • Zard, S. Z. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(15), 5878-5882. [Link]

  • ResearchGate. (n.d.). Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1),... [Link]

  • ResearchGate. (n.d.). (PDF) 31P NMR studies of phospholipids. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

  • Murphy, R. C. (2010). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Journal of Lipid Research, 51(5), 1229-1237. [Link]

Sources

Application

Application Note: Preparation of Cyclic Phosphodiesters via 2-Methoxy-1,3,2-dioxaphospholane

Executive Summary & Scope Cyclic phosphodiesters and their downstream polyphosphoester derivatives are critical building blocks in the development of nucleotide analogs, biodegradable tissue engineering scaffolds, and fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Cyclic phosphodiesters and their downstream polyphosphoester derivatives are critical building blocks in the development of nucleotide analogs, biodegradable tissue engineering scaffolds, and flame-retardant materials[1]. The synthesis of these compounds requires rigorous control over moisture and nucleophilic impurities due to the kinetic lability of the 5-membered dioxaphospholane ring.

This application note details a field-proven, self-validating methodology for the preparation of cyclic phosphodiesters utilizing 2-methoxy-1,3,2-dioxaphospholane as the central linchpin. By leveraging this specific P(III) cyclic phosphite, researchers can achieve high-yielding oxidations to the P(V) cyclic phosphotriester (methyl ethylene phosphate, MeOEP), followed by selective demethylation or ring-opening polymerization (ROP) to yield high-purity phosphodiester architectures[2].

Mechanistic Principles & Causality (E-E-A-T)

As application scientists, we must look beyond the stoichiometry and understand the causality of our synthetic choices. The 5-membered dioxaphospholane ring possesses significant inherent ring strain (~5–6 kcal/mol), making it highly susceptible to premature ring-opening via transesterification or hydrolysis[3].

Why use the methoxy derivative? The selection of 2-methoxy-1,3,2-dioxaphospholane is a deliberate strategic choice. The methoxy group provides a minimal steric footprint during the initial phosphitylation and serves as a highly reliable, soft leaving group during downstream transformations.

  • Oxidation Causality: We utilize m-chloroperoxybenzoic acid (mCPBA) for the oxidation of the P(III) phosphite to the P(V) phosphate. Aqueous oxidants (like H₂O₂) are strictly avoided because the generation of water would rapidly hydrolyze the cyclic ester bonds[1]. mCPBA provides a rapid, stereoretentive, and anhydrous oxidation pathway.

  • Demethylation Causality: To convert the resulting cyclic phosphotriester (MeOEP) into a cyclic phosphodiester, we employ Sodium Iodide (NaI) in acetone. The iodide ion is a soft nucleophile that selectively attacks the soft exocyclic methyl carbon via an S_N2 mechanism (a Michaelis-Arbuzov-type dealkylation). This selectively cleaves the exocyclic P–O–CH₃ bond while leaving the harder endocyclic P–O–CH₂ carbons intact, preserving the cyclic architecture.

Workflow Visualization

G N1 2-Chloro-1,3,2- dioxaphospholane N2 2-Methoxy-1,3,2- dioxaphospholane N1->N2 MeOH, TEA (-TEA·HCl) N3 Methyl Ethylene Phosphate (MeOEP) N2->N3 mCPBA (Anhydrous Ox.) N4 Cyclic Phosphodiester (or Polyphosphodiester) N3->N4 NaI (Demethylation) or TBD (ROP)

Fig 1: Synthetic workflow to phosphodiesters via 2-methoxy-1,3,2-dioxaphospholane.

Quantitative Data & Analytical Metrics

To maintain a self-validating system, each intermediate must be verified before proceeding. ³¹P NMR is the most reliable method to track the oxidation state and ring integrity. Proceeding with oxidation before confirming the complete disappearance of the P(III) chlorophospholane signal will result in highly impure side reactions.

Table 1: Reaction Parameters and Stoichiometry

Reaction Step Primary Reagent Equivalents Temp (°C) Time (h) Expected Yield (%)
Phosphitylation 2-Chloro-1,3,2-dioxaphospholane 1.00 -20 to 0 2.0 85 – 90
Anhydrous Methanol 1.05 -20 to 0 2.0 -
Triethylamine (TEA) 1.10 -20 to 0 2.0 -
Oxidation mCPBA (in dry THF) 1.10 0 to 25 4.0 70 – 75

| Demethylation | Sodium Iodide (NaI) | 1.20 | 60 (Reflux) | 12.0 | > 95 |

Table 2: In-Process Quality Control (³¹P NMR Diagnostic Shifts)

Compound Oxidation State ³¹P NMR Shift (ppm, CDCl₃) Structural Integrity Marker
2-Chloro-1,3,2-dioxaphospholane P(III) ~ 167.0 Sharp singlet; highly moisture sensitive.
2-Methoxy-1,3,2-dioxaphospholane P(III) ~ 132.0 Upfield shift confirms Cl substitution.
Methyl Ethylene Phosphate (MeOEP) P(V) ~ 17.5 Drastic upfield shift confirms oxidation.
Cyclic Phosphodiester (Anion) P(V) ~ 10.0 Confirms exocyclic demethylation.

| Poly(methyl ethylene phosphate) | P(V) | ~ -1.0 | Broad peak; confirms ring-opening (ROP). |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-1,3,2-dioxaphospholane
  • Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Purge with high-purity argon for 15 minutes.

  • Reagent Loading: Charge the flask with 2-chloro-1,3,2-dioxaphospholane (1.0 eq) and 100 mL of anhydrous Tetrahydrofuran (THF).

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath and cool to -20 °C. Causality: The low temperature mitigates the highly exothermic nucleophilic substitution, preventing thermal ring-opening of the strained dioxaphospholane ring[2].

  • Addition: Prepare a mixture of anhydrous methanol (1.05 eq) and triethylamine (1.1 eq) in 20 mL of THF. Add this mixture dropwise over 30 minutes via a syringe pump. Causality: Triethylamine acts as an acid scavenger. The immediate precipitation of TEA·HCl drives the reaction forward and prevents acid-catalyzed degradation of the product.

  • Isolation: Stir for 2 hours, allowing the reaction to slowly warm to 0 °C. Filter the white TEA·HCl salts under an inert argon atmosphere using a Schlenk frit. The filtrate contains the target P(III) cyclic phosphite.

Protocol B: Oxidation to Methyl Ethylene Phosphate (MeOEP)
  • Preparation: Cool the filtrate from Protocol A back to 0 °C.

  • Oxidation: Dissolve mCPBA (1.1 eq, previously dried under vacuum) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 45 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Purification: Filter the precipitated m-chlorobenzoic acid. Concentrate the filtrate under reduced pressure. Purify the crude product via vacuum distillation (b.p. ~65 °C at 0.1 mbar) to yield MeOEP as a clear, viscous liquid. Self-Validation: Confirm the structure via ³¹P NMR (target peak at ~17.5 ppm) before proceeding.

Protocol C: Selective Demethylation to Cyclic Phosphodiesters
  • Reaction Setup: Dissolve the purified MeOEP (1.0 eq) in anhydrous acetone (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Nucleophilic Attack: Add anhydrous Sodium Iodide (1.2 eq).

  • Reflux: Heat the mixture to 60 °C and reflux for 12 hours. The sodium salt of the cyclic phosphodiester (Sodium ethylene phosphate) will begin to precipitate out of the solution as a white solid, driving the equilibrium.

  • Isolation: Cool the reaction to room temperature, filter the precipitate, wash with cold acetone, and dry under high vacuum.

Alternative Pathway (Polyphosphodiesters): If the goal is to create polyphosphodiester networks for tissue scaffolding, MeOEP can instead be subjected to Ring-Opening Polymerization (ROP) using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst. TBD is chosen because it lowers the activation barrier for ROP while keeping unwanted transesterification minimal at sub-zero temperatures[3]. The resulting polymer is then globally demethylated.

References

  • Title: Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters Source: PMC (nih.gov) URL: 4

  • Title: Mechanistic Study of Transesterification in TBD-Catalyzed Ring-Opening Polymerization of Methyl Ethylene Phosphate Source: European Polymer Journal (Elsevier) URL: 3

  • Title: Design of Degradable Polyphosphoester Networks with Tailor-Made Stiffness and Hydrophilicity as Scaffolds for Tissue Engineering Source: Biomacromolecules (ACS Publications) URL: 1

Sources

Method

Application Note: Advanced Synthesis of Polymeric and Zwitterionic Prodrugs via 2-Methoxy-1,3,2-dioxaphospholane 2-Oxide

Executive Summary The development of next-generation drug delivery systems relies heavily on highly reactive, biocompatible building blocks. 2-Methoxy-1,3,2-dioxaphospholane 2-oxide (commonly referred to as methyl ethyle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation drug delivery systems relies heavily on highly reactive, biocompatible building blocks. 2-Methoxy-1,3,2-dioxaphospholane 2-oxide (commonly referred to as methyl ethylene phosphate, or MeOEP) is a premier cyclic phosphoester monomer used in the synthesis of advanced prodrugs[1]. Due to its immense ring strain, it serves as an ideal electrophile for ring-opening reactions, enabling the rapid synthesis of zwitterionic lipid-prodrug carriers and high-molecular-weight polyphosphoesters (PPEs).

This application note provides detailed, self-validating protocols for utilizing MeOEP in two primary workflows: the synthesis of context-responsive zwitterionic lipids and the organocatalyzed ring-opening polymerization (ROP) of polymeric prodrugs for targeted amine-drug delivery.

Mechanistic Rationale: The Reactivity of Cyclic Phosphoesters

To master the synthesis of MeOEP-derived prodrugs, one must understand the thermodynamic drivers of its reactivity. Five-membered cyclic esters of phosphoric acids are known to undergo nucleophilic ring-opening at rates 105 to 108 times faster than their acyclic analogs[2],[3].

This hyper-reactivity is driven by the relief of ring strain (approximately 6–8 kcal/mol). Upon nucleophilic attack by an alcohol or amine, the reaction proceeds via a trigonal bipyramidal (TBP) intermediate . In this transition state, the 5-membered ring is sterically constrained to span the apical and equatorial positions. The subsequent endocyclic cleavage of the phosphorus–oxygen bond at the apical position relieves this strain, driving the reaction forward with near-perfect regioselectivity[2],[3].

Mechanism A 2-Methoxy-1,3,2-dioxaphospholane 2-oxide (Strained 5-Membered Ring) B Nucleophilic Attack (Tertiary Amine/Alcohol) A->B C Trigonal Bipyramidal (TBP) Intermediate (Ring spans apical/equatorial) B->C D Regioselective Endocyclic P-O Cleavage (Relief of Ring Strain) C->D E Zwitterionic Inner Salt or Propagating Polymer Chain D->E

Caption: Mechanistic pathway of MeOEP ring-opening via a trigonal bipyramidal intermediate.

Protocol A: Synthesis of Zwitterionic Phospholipid-Prodrug Carriers

Zwitterionic amino lipids are critical for context-responsive nanoparticles (e.g., CRISPR/Cas9 delivery). They remain neutral at physiological pH but become protonated and positively charged in the acidic endosomal environment, facilitating membrane disruption and endosomal escape[4].

Step-by-Step Methodology

Step 1: In Situ Generation of MeOEP

  • Purge a flame-dried round-bottom flask with Argon.

  • Dissolve 2-chloro-1,3,2-dioxaphospholane 2-oxide (1.0 eq) in anhydrous methanol/dichloromethane (1:5 v/v).

  • Cool the reaction mixture to −10 °C using an ice/brine bath.

  • Add anhydrous triethylamine (1.1 eq) dropwise over 15 minutes. Stir for 1 hour at −10 °C[4].

  • Causality: The sub-zero temperature is critical to prevent the highly reactive MeOEP from undergoing premature dimerization or hydrolysis. Triethylamine acts as an acid scavenger, driving the substitution of the chloride leaving group by methanol.

  • Self-Validation: Extract a 0.1 mL aliquot, filter the triethylammonium chloride salt, and perform a rapid 31 P NMR. The presence of a clean singlet at +17.5 ppm confirms the successful formation of the cyclic MeOEP monomer.

Step 2: Ring-Opening via Tertiary Amine

  • Without further extraction, filter the cold mixture directly into a solution containing the target tertiary amine lipid tail (e.g., N-(2-(dimethylamino)ethyl)acrylamide, 0.95 eq) dissolved in anhydrous acetone[4].

  • Reflux the mixture at 50 °C for 16 hours under Argon.

  • Remove the solvent in vacuo and purify via precipitation in cold diethyl ether.

  • Causality: The tertiary amine acts as the nucleophile, attacking the electrophilic phosphorus center of MeOEP. The relief of ring strain forces the endocyclic P-O bond to cleave, yielding a highly stable zwitterionic phosphobetaine inner salt[2],[4].

  • Self-Validation: Perform 31 P NMR on the purified product. The complete disappearance of the +17.5 ppm peak and the emergence of a new singlet at −0.5 to −1.5 ppm confirms quantitative ring-opening to the acyclic phosphodiester.

Protocol B: Organobase-Catalyzed ROP for Polymeric Prodrugs

Polyphosphoesters (PPEs) and polyphosphoramidates (PPAs) synthesized via Ring-Opening Polymerization (ROP) are highly biocompatible polymer prodrug backbones. By utilizing acid-labile phosphoramidate linkages, amine-containing drugs (such as the antibiotic Ciprofloxacin) can be conjugated and selectively released at endosomal pH (pH 5.0)[5].

Step-by-Step Methodology

Step 1: Initiation and Polymerization

  • Inside a nitrogen-filled glovebox, dissolve MeOEP (100 eq) and an initiator (e.g., benzyl alcohol, 1.0 eq) in anhydrous dichloromethane.

  • To ensure a linear polymer architecture, add trimethyl phosphate (TMP) as a transesterification suppressor[1].

  • Cool the mixture to −20 °C.

  • Rapidly inject the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.5 eq) to initiate polymerization.

  • Causality: TBD acts as a bifunctional hydrogen-bonding catalyst. It simultaneously activates the MeOEP monomer (via the phosphoryl oxygen) and the propagating chain end (via the hydroxyl group). Operating at −20 °C in the presence of TMP suppresses unwanted inter-chain transesterification, ensuring a narrow molecular weight distribution (PDI < 1.10)[1],[5].

  • Self-Validation: Monitor the reaction via Gel Permeation Chromatography (GPC). The reaction is ultrafast and typically reaches >99% conversion within 5–10 minutes. Quench immediately with an excess of benzoic acid.

Step 2: Drug Conjugation

  • React the terminal hydroxyl groups of the living poly(MeOEP) chain with an l -lactate self-immolative linker conjugated to Ciprofloxacin[5].

  • Purify the resulting polymeric prodrug via dialysis against deionized water (MWCO 3.5 kDa) for 48 hours.

  • Causality: The phosphoramidate bond connecting the drug to the polymer backbone is sterically protected but highly sensitive to protons. At physiological pH (7.4), the prodrug is entirely stable. Upon cellular internalization, the acidic pH of the endolysosome (pH 1.0 - 5.0) triggers rapid hydrolysis, releasing the active Ciprofloxacin[1],[5].

Workflow S1 Step 1: Monomer Preparation In situ generation of MeOEP S2 Step 2: Initiation & ROP Organocatalyst (TBD) + Initiator at -20°C S1->S2 S3 Step 3: Polymerization Control Monitor conversion via 31P NMR (PDI < 1.10) S2->S3 S4 Step 4: Drug Conjugation Attach amine-drug via acid-labile bond S3->S4 S5 Step 5: Purification & Validation Precipitation, GPC, and NMR characterization S4->S5

Caption: Workflow for the synthesis of polyphosphoester-based prodrugs via ROP.

Quantitative Data: ROP Catalyst Optimization

Selecting the correct catalyst is paramount for synthesizing structurally defined polymeric prodrugs. The table below summarizes the quantitative outcomes of MeOEP polymerization using various catalytic systems[1].

Table 1: Comparison of Catalysts for the Ring-Opening Polymerization of MeOEP

Catalyst SystemAdditiveTemp (°C)Conversion (%)Dispersity (PDI)Polymer Architecture
TBD (Organobase)None−20> 99BroadHighly Branched
TBD (Organobase)Trimethyl phosphate−20> 99< 1.10 Strictly Linear
Mg1 (Coordination)None−20> 951.15 – 1.20Mainly Linear
DBU/TU (Organobase)None0 to 25~ 851.25 – 1.35Linear

Note: For drug delivery applications requiring predictable pharmacokinetics, the TBD + Trimethyl phosphate system is highly recommended due to its superior control over dispersity (PDI < 1.10)[1].

References

  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors Beilstein Journal of Organic Chemistry (2015). URL:[Link]

  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters Polymers / PMC (2021). URL:[Link]

  • A Simple and Efficient Synthesis of an Acid-Labile Polyphosphoramidate by Organobase-Catalyzed Ring-Opening Polymerization and Transformation to Polyphosphoester Ionomers by Acid Treatment Molecules (2020). URL:[Link]

  • Context-Responsive Nanoparticle Derived from Synthetic Zwitterionic Ionizable Phospholipids in Targeted CRISPR/Cas9 Therapy for Basal-like Breast Cancer ACS Nano (2024). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 2-Methoxy-1,3,2-dioxaphospholane during storage

A Guide to Preventing Hydrolysis During Storage and Handling Welcome to the technical support guide for 2-Methoxy-1,3,2-dioxaphospholane. This resource is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the technical support guide for 2-Methoxy-1,3,2-dioxaphospholane. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of hydrolysis of this moisture-sensitive reagent. Adherence to these guidelines will ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methoxy-1,3,2-dioxaphospholane and why is it so sensitive to water?

2-Methoxy-1,3,2-dioxaphospholane is a cyclic phosphite ester, a class of organophosphorus compounds with a trivalent phosphorus atom.[1] Its structure, featuring a five-membered ring, makes the phosphorus atom highly susceptible to nucleophilic attack by water. This high reactivity is a double-edged sword; it makes the compound a useful reagent in various chemical syntheses, but also highly prone to degradation via hydrolysis. The presence of a lone pair of electrons on the phosphorus atom contributes to its Lewis basicity and nucleophilicity.[1]

Q2: I suspect my sample of 2-Methoxy-1,3,2-dioxaphospholane has degraded. What are the signs of hydrolysis?

The primary sign of hydrolysis is the presence of impurities in your sample, which can be detected by analytical techniques such as ³¹P NMR spectroscopy. The phosphorus atom in the intact molecule has a characteristic chemical shift. Upon hydrolysis, new peaks corresponding to the hydrolysis products will appear in the spectrum. Physically, you might observe a change in the viscosity or color of the liquid, although these are less reliable indicators. A loss of reactivity in your chemical reactions is also a strong indicator of degradation.

Q3: What is the chemical reaction that occurs during hydrolysis?

Hydrolysis of 2-Methoxy-1,3,2-dioxaphospholane involves the cleavage of a phosphorus-oxygen bond within the cyclic structure. This reaction proceeds rapidly, especially under acidic or alkaline conditions, and leads to ring-opening.[2] The final products are typically acyclic phosphate esters. The hydrolysis rate is also accelerated by increased temperature.[1]

Storage_Workflow start Receive Reagent glovebox Transfer to Inert Atmosphere (Glove Box or Schlenk Line) start->glovebox aliquot Aliquot into Smaller, Dry Vials glovebox->aliquot seal Seal Vials with PTFE-lined Caps aliquot->seal storage Store in Desiccator (Refrigerated) seal->storage end Use in Experiment storage->end

Caption: Recommended workflow for handling and storage.

Protocol 2: Quality Control using ³¹P NMR Spectroscopy

This protocol provides a method to assess the purity of your 2-Methoxy-1,3,2-dioxaphospholane sample.

Materials:

  • 2-Methoxy-1,3,2-dioxaphospholane sample

  • Deuterated solvent (e.g., CDCl₃, dried over molecular sieves)

  • NMR tube and cap

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an inert atmosphere, prepare a dilute solution of your 2-Methoxy-1,3,2-dioxaphospholane sample in the dried deuterated solvent.

  • NMR Acquisition: Acquire a ³¹P NMR spectrum. The intact 2-Methoxy-1,3,2-dioxaphospholane should exhibit a single characteristic peak.

  • Data Analysis: The presence of additional peaks in the spectrum is indicative of hydrolysis or other degradation products. The integration of these peaks can be used to quantify the extent of degradation.

References
  • Phosphite ester - Grokipedia. (n.d.).
  • Scheme 1: (A) Alkaline hydrolysis of dioxaphospholane: the phosphorane... - ResearchGate. (n.d.).
  • Material Safety Data Sheet for 2-Chloro-1,3,2-dioxaphospholane 2-oxide. (2012, March 8).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 27).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Santa Cruz Biotechnology, Inc. Safety Data Sheet. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Moisture Sensitivity of 2-Methoxy-1,3,2-dioxaphospholane

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 2-Methoxy-1,3,2-dioxaphospholane (CAS: 3741-36-4). As a highly re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 2-Methoxy-1,3,2-dioxaphospholane (CAS: 3741-36-4). As a highly reactive cyclic P(III) phosphitylating agent, its extreme sensitivity to moisture is the primary cause of synthetic failure in phospholipid and prodrug development workflows.

This guide synthesizes mechanistic causality, diagnostic data, and self-validating protocols to ensure absolute control over your phosphitylation reactions.

The Mechanistic Root of Moisture Sensitivity (E-E-A-T Insight)

To troubleshoot degradation, one must first understand the thermodynamic and kinetic drivers. Why does 2-Methoxy-1,3,2-dioxaphospholane degrade so much faster than acyclic reagents like trimethyl phosphite?

The answer lies in ring strain and stereoelectronic pre-organization . The 5-membered dioxaphospholane ring forces the internal O-P-O bond angle to approximately 95°. During nucleophilic attack by water, the phosphorus atom transitions from a trigonal pyramidal geometry to a trigonal bipyramidal (TBP) intermediate. The constrained 95° angle perfectly matches the ideal apical-equatorial angle (90°) required in the TBP transition state.

This stereoelectronic relief drastically lowers the activation energy barrier, causing 5-membered cyclic phosphites to hydrolyze 105 to 108 times faster than their acyclic counterparts [1]. Once water attacks, the molecule undergoes either endocyclic cleavage (ring-opening) or exocyclic cleavage (loss of the methoxy group), irreversibly converting the active P(III) reagent into an inactive P(V) H-phosphonate [2].

Diagnostic Data Matrix

Visual inspection cannot detect moisture degradation. Quantitative 31 P NMR spectroscopy is the only definitive diagnostic tool. Use the table below to compare your spectral data against established benchmarks.

Chemical SpeciesPhosphorus Oxidation State 31 P NMR Chemical Shift (ppm)Multiplicity & Coupling ( 1JPH​ )Status
2-Methoxy-1,3,2-dioxaphospholane P(III)+132 to +135Singlet (Proton decoupled)Active Reagent
Linear H-Phosphonate (Ring-Opened)P(V)+5 to +15Doublet ( 1JPH​≈700 Hz)Degraded
1,3,2-Dioxaphospholane 2-oxide P(V)+15 to +20Doublet ( 1JPH​≈710 Hz)Degraded
Phosphoric Acid (Complete Hydrolysis)P(V)0.0SingletFully Degraded

Note: Chemical shifts may vary slightly depending on the anhydrous deuterated solvent used (e.g., CDCl 3​ vs. C 6​ D 6​ ).

Troubleshooting FAQs

Q: My phosphitylation reaction yields are dropping significantly. How can I definitively check if my 2-Methoxy-1,3,2-dioxaphospholane is the culprit? A: Run a baseline 31 P NMR of your neat reagent in anhydrous C 6​ D 6​ . If you observe signals in the +5 to +20 ppm region exhibiting large doublet splitting ( 1JPH​≈700 Hz), your reagent has hydrolyzed into inactive P(V) H-phosphonates. Even 2-5% degradation can poison sensitive coupling reactions due to the acidic nature of the byproducts.

Q: What exactly happens to the molecule when it reacts with trace water? A: Hydrolysis proceeds via two competing pathways after the initial water attack forms the TBP intermediate:

  • Pathway A (Ring-Opening): Endocyclic P-O bond cleavage yields a linear H-phosphonate (e.g., 2-hydroxyethyl methyl phosphonate).

  • Pathway B (Exocyclic Cleavage): The P-OCH 3​ bond breaks, releasing methanol and forming 2-hydroxy-1,3,2-dioxaphospholane, which rapidly tautomerizes to the stable 1,3,2-dioxaphospholane 2-oxide [3]. Both pathways destroy the phosphitylating capability.

Q: Can I rescue a partially hydrolyzed batch? A: Yes, provided the degradation is minor (<10% by NMR). You can rescue the reagent via fractional distillation under high vacuum. However, because the hydrolysis products are acidic, they act as autocatalysts. Heavily degraded batches will rapidly decompose during heating and must be discarded.

Q: What are the best practices for storing this reagent? A: Store the reagent neat, under a strict Argon atmosphere (Argon is denser than Nitrogen and provides a better blanket), at -20 °C. For active use, transfer the reagent into a Schlenk flask containing activated 4Å molecular sieves.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Causality is built into every step to prevent false positives during troubleshooting.

Protocol A: Anhydrous 31 P NMR Sampling

Causality: Standard NMR preparation often introduces atmospheric moisture, leading researchers to falsely conclude their bulk reagent is degraded. This protocol eliminates sampling artifacts.

  • Preparation: Dry an NMR tube and cap in an oven at 120 °C for a minimum of 4 hours. Cool in a vacuum desiccator.

  • Purging: Purge the cooled NMR tube with dry Argon gas using a Schlenk line.

  • Transfer: Inside a glovebox (H 2​ O < 1 ppm), transfer 0.05 mL of 2-Methoxy-1,3,2-dioxaphospholane into the NMR tube.

  • Solvation: Add 0.5 mL of anhydrous C 6​ D 6​ (pre-dried over activated 4Å molecular sieves).

  • Sealing: Seal the tube with the cap and wrap the junction tightly with Parafilm. Acquire the 31 P NMR spectrum immediately.

  • Self-Validation Check: Run a quick 1 H NMR first. If you observe a water peak (approx. 0.4 ppm in C 6​ D 6​ ), your anhydrous technique was compromised. Discard the sample and repeat, as any 31 P degradation observed may be an artifact of the preparation.

Protocol B: Reagent Rescue via Fractional Vacuum Distillation

Causality: H-phosphonate degradation products have significantly higher boiling points than the intact P(III) reagent. Vacuum distillation leverages this thermodynamic difference to isolate the active compound.

  • Setup: Assemble a short-path distillation apparatus. Flame-dry all glassware under vacuum and backfill with Argon.

  • Loading: Transfer the partially degraded reagent into the distillation flask. Add a PTFE-coated magnetic stir bar.

  • Vacuum Application: Apply high vacuum (approx. 0.5 to 1.0 mmHg) using a cold-trapped vacuum pump.

  • Distillation: Slowly heat the oil bath. The intact 2-Methoxy-1,3,2-dioxaphospholane will distill at approximately 45–55 °C at 1.0 mmHg.

  • Fractionation: Discard the first 5% of the distillate (forerun) to remove volatile impurities (e.g., methanol from exocyclic cleavage). Collect the main fraction in a receiving flask pre-chilled to 0 °C.

  • Storage: Backfill the system with Argon, transfer the purified reagent to a Schlenk flask over activated 4Å molecular sieves, and store at -20 °C.

  • Self-Validation Check: Perform Protocol A on the collected main fraction. The absolute absence of doublets in the +5 to +20 ppm range confirms successful separation from the autocatalytic P(V) byproducts.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic pathways of moisture-induced degradation, highlighting the transition from the active P(III) state to the inactive P(V) state.

HydrolysisPathway A 2-Methoxy-1,3,2-dioxaphospholane (Intact P(III) Reagent) B Trigonal Bipyramidal Intermediate A->B + H2O (Rapid) C Endocyclic Cleavage (Ring-Opening) B->C Pathway A D Exocyclic Cleavage (Loss of Methoxy) B->D Pathway B E Linear H-Phosphonate (Inactive P(V)) C->E Tautomerization F 1,3,2-Dioxaphospholane 2-oxide (Inactive P(V)) D->F Tautomerization

Fig 1: Hydrolysis pathways of 2-Methoxy-1,3,2-dioxaphospholane into inactive P(V) species.

References

  • Kluger, R., & Taylor, S. D. (1991). Endocyclic cleavage in the alkaline hydrolysis of the cyclic phosphonate methyl propylphostonate: Dianionic intermediates and barriers to pseudorotation. Journal of the American Chemical Society, 113(15), 5714-5719. URL:[Link]

  • Binyamin, I., Meidan-Shani, S., & Ashkenazi, N. (2015). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 11, 1331-1339. URL:[Link]

  • Nifant'ev, I., et al. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. Polymers, 14(23), 5163. URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Recovery of Degraded 2-Methoxy-1,3,2-dioxaphospholane

Welcome to the Technical Support Center. 2-Methoxy-1,3,2-dioxaphospholane is a highly reactive cyclic phosphite essential for oligonucleotide synthesis and the production of advanced polyphosphoesters1[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Methoxy-1,3,2-dioxaphospholane is a highly reactive cyclic phosphite essential for oligonucleotide synthesis and the production of advanced polyphosphoesters1[1]. However, its strained five-membered ring and highly electrophilic phosphorus(III) center make it exceptionally vulnerable to environmental degradation.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to diagnose, salvage, and purify degraded reagent stocks.

Part 1: Diagnostic Troubleshooting Guide

Q: My 2-Methoxy-1,3,2-dioxaphospholane has turned viscous and shows multiple unexpected peaks in ³¹P NMR. What is the exact mechanism of this degradation?

A: The degradation of this cyclic phosphite is driven by two distinct environmental pathways: moisture-induced hydrolysis and oxygen-induced oxidation.

  • Hydrolysis: Exposure to trace water triggers a nucleophilic attack on the P(III) center, leading to the rapid endocyclic cleavage of the P–O bond 2[2]. This forms acyclic H-phosphonates. These acidic byproducts are highly problematic because they auto-catalyze the ring-opening polymerization (ROP) of the remaining intact monomer, which causes the observed increase in viscosity.

  • Oxidation: Concurrently, exposure to ambient oxygen converts the sensitive P(III) species into the highly stable P(V) derivative, 2-methoxy-1,3,2-dioxaphospholane 2-oxide 3[3].

Degradation P_III 2-Methoxy-1,3,2-dioxaphospholane (Active P(III) Species) Hydrolysis Hydrolysis (H2O) P_III->Hydrolysis Oxidation Oxidation (O2) P_III->Oxidation RingOpen Ring-Opened H-Phosphonate (Acidic Impurity) Hydrolysis->RingOpen Phosphate P(V) Oxide (Stable Impurity) Oxidation->Phosphate

Primary degradation pathways of 2-Methoxy-1,3,2-dioxaphospholane via hydrolysis and oxidation.

Q: How can I quantitatively assess the extent of degradation before attempting purification?

A: ³¹P NMR spectroscopy is the definitive diagnostic tool. By analyzing the chemical shifts and coupling constants, you can precisely identify the degradation species present in your mixture.

Table 1: ³¹P NMR Diagnostic Markers for Degradation
Chemical Species³¹P NMR Chemical Shift (ppm)Physical State ImpactMechanistic Cause
Pure 2-Methoxy-1,3,2-dioxaphospholane ~ +132Free-flowing liquidN/A (Intact Monomer)
2-Methoxy-1,3,2-dioxaphospholane 2-oxide ~ +17 to +20Liquid (higher boiling)Oxidation (O₂ exposure)
Ring-opened H-Phosphonate ~ +8 (d, JPH ≈ 700 Hz)Viscous liquidHydrolysis (H₂O exposure)
Poly(methyl ethylene phosphate) ~ -1 to +2Highly viscous / SolidAcid-catalyzed ROP

Part 2: Step-by-Step Purification Methodology

As a Senior Application Scientist, I mandate that every distillation of degraded cyclic phosphites must be preceded by an acid-neutralization step. The causality is absolute: applying heat to a mixture containing acidic H-phosphonates will trigger rapid, exothermic ring-opening polymerization, turning your distillation pot into an unrecoverable solid block.

The following self-validating protocol utilizes fractional vacuum distillation to separate the desired P(III) compound from higher-boiling P(V) oxides and polymeric residues 4[4].

Protocol: Fractional Vacuum Distillation with Pre-Neutralization

Step 1: Acid Neutralization (Pre-treatment)

  • Inside a nitrogen or argon-filled glovebox, transfer the degraded 2-Methoxy-1,3,2-dioxaphospholane to a dry Schlenk flask.

  • Add 5% w/w of anhydrous basic alumina or a few drops of anhydrous triethylamine (TEA).

  • Causality & Validation Check: The addition of base neutralizes the acyclic H-phosphonates. Before proceeding, visually confirm the mixture remains stable at room temperature; this verifies that the auto-catalytic polymerization cascade has been successfully halted.

Step 2: Apparatus Assembly

  • Assemble a short-path distillation apparatus.

  • Causality: A short-path setup minimizes the thermal history (time spent at elevated temperatures) of the sensitive cyclic phosphite, drastically reducing the risk of thermal decomposition.

  • Grease all joints with high-vacuum silicone grease and secure with Keck clips.

  • Connect the system to a high-vacuum Schlenk line equipped with a liquid nitrogen cold trap.

Step 3: Vacuum Distillation Execution

  • Evacuate the system to a pressure of < 10 mmHg before applying any heat to the oil bath.

  • Validation Check: Ensure the vacuum is stable and leak-free. Heating under insufficient vacuum will require higher boiling temperatures, risking thermal ring-opening.

  • Slowly heat the oil bath. The pure 2-Methoxy-1,3,2-dioxaphospholane will distill at approximately 40–45 °C at 10 mmHg (temperatures will be lower at deeper vacuum).

  • Discard the first few drops (forerun), which may contain trace moisture or volatile amines.

  • Collect the main fraction in a chilled receiving flask (-78 °C dry ice/acetone bath) to prevent secondary degradation in the receiver.

  • Terminate the distillation when the temperature begins to drop or the residue becomes highly viscous. Leave the higher-boiling P(V) oxides and polymers in the distillation pot.

Step 4: Post-Distillation Validation

  • Run a quick ³¹P NMR in anhydrous CDCl₃. A single, sharp peak at +132 ppm confirms the successful isolation of the pure P(III) product.

Workflow N1 Degraded Reagent N2 Acid Neutralization N1->N2 N3 Vacuum Distillation N2->N3 N4 Pure P(III) Product N3->N4 N5 Inert Storage (-20°C) N4->N5

Workflow for the purification and recovery of degraded 2-Methoxy-1,3,2-dioxaphospholane.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use molecular sieves to dry the degraded reagent directly without distillation? A: No. Standard molecular sieves (such as 3A or 4A) possess Lewis acidic and basic sites on their surface. Introducing them directly into the neat, degraded cyclic phosphite can catalyze exothermic ring-opening polymerization. Always purify by distillation first. If ultra-drying is necessary post-distillation, use only strictly neutralized, activated 4A sieves for short durations.

Q: My distillation yielded a solid polymer in the receiving flask. What went wrong? A: This is a classic symptom of "vapor-phase polymerization." If the pre-neutralization step (Step 1) was skipped, volatile acidic impurities can co-distill with the product. When these acids condense in the receiving flask alongside the pure monomer, the concentrated environment and residual heat trigger spontaneous polymerization. Always ensure complete neutralization prior to heating.

Q: How should I store the purified product to prevent re-degradation? A: Store the purified 2-Methoxy-1,3,2-dioxaphospholane in a tightly sealed, amber ampoule under a high-purity Argon atmosphere at -20 °C. Argon is preferred over Nitrogen as it is a heavier gas and provides a superior protective blanket against moisture ingress during brief container openings.

References

  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters, MDPI,
  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors, Beilstein Journals,
  • Accelerating the end-to-end production of cyclic phosphate monomers with modular flow chemistry, Chemical Science,
  • High molecular weight poly(2-methoxy-1,3,2-dioxaphospholane 2-oxide)

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methoxy-1,3,2-Dioxaphospholane Ring-Opening

Welcome to the Advanced Technical Support Center. As drug development and materials science increasingly rely on functional polyphosphoesters and phosphitylating agents, controlling the ring-opening of 2-methoxy-1,3,2-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development and materials science increasingly rely on functional polyphosphoesters and phosphitylating agents, controlling the ring-opening of 2-methoxy-1,3,2-dioxaphospholane (and its oxidized P(V) counterpart, 2-methoxy-1,3,2-dioxaphospholane 2-oxide) is critical.

This guide provides diagnostic troubleshooting, mechanistic insights, and self-validating protocols to help you eliminate side reactions such as transesterification, premature hydrolysis, and non-regioselective cleavage.

Mechanistic Overview of Side Reactions

G Monomer 2-Methoxy-1,3,2- dioxaphospholane TBP Trigonal Bipyramidal Intermediate Monomer->TBP Nucleophilic Attack Hydrolysis Side Reaction: Hydrolysis Product Monomer->Hydrolysis H2O (Moisture) Linear Target: Linear Polyphosphoester TBP->Linear Endocyclic Cleavage Branching Side Reaction: Branched Polymer Linear->Branching Transesterification

Mechanistic pathways of 2-methoxy-1,3,2-dioxaphospholane ring-opening and major side reactions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my ring-opening polymerization (ROP) yielding highly branched polymers with a broad molecular weight distribution (Đ > 1.5) instead of linear chains? The Causality: You are observing transesterification (TE) and side-chain transfer reactions. Unlike the tetravalent carbon atoms in aliphatic polyesters, the phosphorus atom in the polyphosphoester backbone is pentavalent and retains an electrophilic center[1]. If the reaction is pushed to high conversion or left unquenched, the propagating alkoxide chain end will attack the backbone of existing polymer chains, leading to extensive branching[1]. The Solution: Do not push the reaction to 100% conversion; quench at ~85-90%. Transition to a dual-catalyst system like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene). TBD efficiently activates both the initiator and the monomer, lowering the activation energy for the desired ROP while maintaining a substantial kinetic barrier (10–13 kcal/mol) against transesterification[2].

Q2: I am observing massive loss of the monomer to a completely different byproduct before the initiator or nucleophile is even added. What is causing this instability? The Causality: Premature hydrolysis due to trace moisture. 5-membered cyclic esters of phosphonic and phosphoric acids are highly strained. When attacked by water, they form a trigonal bipyramidal (TBP) intermediate that rapidly relieves ring strain, causing them to hydrolyze 105 to 108 times faster than their acyclic analogs[3]. The Solution: Absolute anhydrous conditions are non-negotiable. Monomers must be distilled over calcium hydride ( CaH2​ ) and stored in a glovebox. All glassware must be flame-dried under a vacuum.

Q3: When using Grignard reagents for small-molecule nucleophilic ring-opening, I get a mixture of cleaved products instead of a pure phosphinate. How do I force regioselectivity? The Causality: Nucleophilic attack on the phosphorus yields a TBP intermediate where the ring spans the apical and equatorial positions[3]. If the intermediate's lifetime is extended (e.g., by running the reaction at room temperature), it undergoes rapid pseudorotation. This scrambles the leaving groups, leading to non-selective cleavage of either the exocyclic P-O bond or the incorrect endocyclic P-O bond[3]. The Solution: Run the reaction at strictly controlled low temperatures (0 °C to -78 °C) to "freeze out" pseudorotation. This ensures that the kinetically favored apical endocyclic P-O bond is cleaved exclusively[3].

Part 2: Quantitative Parameters for Reaction Optimization

To make informed experimental choices, reference the following thermodynamic and kinetic data associated with 2-methoxy-1,3,2-dioxaphospholane ring-opening side reactions.

Parameter / ReagentQuantitative ValueMechanistic Implication
Hydrolysis Rate vs. Acyclic Analogs 105108 times fasterDictates the absolute necessity for glovebox/Schlenk techniques[3].
TBD Catalyst TE Activation Energy 10 – 13 kcal/molHigh barrier prevents unwanted backbone transesterification during ROP[2].
DBU/TU Catalyzed ROP Conversion >95% within 2 hoursFast kinetics, but requires strict monitoring to prevent late-stage branching[2].
Tertiary Amine (TEA) Catalyzed ROP Mn​≈5×104 DaSlower, ionic mechanism; forms 1:2 adducts, useful for highly controlled linear chains[4].

Part 3: Self-Validating Experimental Protocol

The following protocol outlines the controlled, organocatalyzed ring-opening polymerization of 2-methoxy-1,3,2-dioxaphospholane 2-oxide, designed as a self-validating system to ensure scientific integrity at every step.

Workflow Dry Strict Drying (Glovebox/Schlenk) Temp Cool to 0°C (Minimize TE) Dry->Temp React Add Catalyst (DBU/TU or TBD) Temp->React Quench Rapid Quench (Acidic Resin) React->Quench

Step-by-step workflow for controlled ring-opening to minimize transesterification and hydrolysis.

Workflow: Organocatalyzed ROP using TBD

Step 1: Monomer Purification & Validation

  • Action: Distill 2-methoxy-1,3,2-dioxaphospholane 2-oxide over CaH2​ under reduced pressure directly into a Schlenk flask.

  • Validation Checkpoint: Perform 31P NMR on an aliquot in anhydrous CDCl3​ . You must observe a single sharp resonance. If peaks near 0 ppm are present, hydrolysis has occurred; discard and re-distill.

Step 2: Reaction Assembly (Anhydrous)

  • Action: Inside an argon-filled glovebox, dissolve the purified monomer and the initiator (e.g., benzyl alcohol) in anhydrous dichloromethane (DCM). Chill the reaction vial to 0 °C.

  • Causality: Sub-ambient temperatures kinetically suppress the activation energy overlap between propagation and transesterification[2].

Step 3: Initiation

  • Action: Add the TBD catalyst (typically 1-5 mol% relative to initiator) to the chilled solution under vigorous stirring.

  • Validation Checkpoint: Monitor conversion via 31P NMR or FT-IR. The endocyclic P-O-C stretch should steadily decrease.

Step 4: Rapid Quenching

  • Action: Once monomer conversion reaches 85-90%, immediately quench the reaction by adding an excess of acidic resin (e.g., Dowex) or a solution of benzoic acid in DCM.

  • Causality: TBD acts as a strong base. If left unneutralized after monomer depletion, the active alkoxide chain ends will attack the pentavalent phosphorus in the polymer backbone, destroying the linear architecture[1].

  • Validation Checkpoint: Filter the resin and precipitate the polymer into cold diethyl ether. Analyze via Gel Permeation Chromatography (GPC). A successful, side-reaction-free synthesis will yield a monomodal peak with a dispersity (Đ) < 1.2.

References

  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors Beilstein Journal of Organic Chemistry / PubMed Central URL:[Link]

  • Design of Degradable Polyphosphoester Networks with Tailor-Made Stiffness and Hydrophilicity as Scaffolds for Tissue Engineering Biomacromolecules - ACS Publications URL:[Link]

  • Kinetics and Mechanism of 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane Polymerization Initiated by Stannous Octoate Macromolecules - ACS Publications URL:[Link]

  • Synthesis of polyfluoralkylated 1,3,2-dioxaphospholane and 1,3,2-dioxaphosphorinane oxides ResearchGate (Referencing tertiary amine catalysis) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Phosphitylation with 2-Methoxy-1,3,2-dioxaphospholane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical, often-overlooked variables in phosphitylation chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical, often-overlooked variables in phosphitylation chemistry. 2-Methoxy-1,3,2-dioxaphospholane (CAS RN: 3741-36-4) is a highly reactive cyclic phosphite[1]. Because phosphorus(III) centers are exceptionally electrophilic when activated, they are highly susceptible to nucleophilic attack by trace moisture.

This guide moves beyond basic recipes. It focuses on causality (why reactions fail) and self-validation (how to prove your setup is correct before committing expensive substrates), ensuring your oligonucleotide or prodrug synthesis is robust and reproducible.

Solvent Selection Matrix: Quantitative Comparison

Choosing the correct anhydrous solvent is a balancing act between substrate solubility, activator compatibility, and azeotropic drying capabilities. Below is the quantitative data matrix for standard phosphitylation solvents.

SolventDielectric Constant (ε)Max Water Content (ppm)Azeotropic Drying CapabilityMechanistic Use Case & Causality
Acetonitrile (MeCN) 37.5< 10ExcellentIndustry Standard: High polarity stabilizes the transition state of tetrazole-mediated activations. Forms a highly efficient water azeotrope[2].
Dichloromethane (DCM) 8.93< 10PoorLipophilic Substrates: Used when large, heavily protected nucleosides lack solubility in MeCN. Requires rigorous pre-drying of substrates[2].
N,N-Dimethylformamide (DMF) 36.7< 30ModerateSteric Hindrance: Excellent for poorly soluble substrates, but must be minimized (e.g., 20% v/v with MeCN) to prevent amine-based side reactions[2].
Ionic Liquids (e.g.,[C6mim][FAP]) Variable< 50N/AMechanochemistry: Used in ball-milling to stabilize hydrolytically sensitive phosphorous compounds without volatile solvents[3].

Experimental Workflow

G N1 Substrate Preparation (Azeotropic Drying) N2 Solvent Selection (MeCN, DCM, or DMF) N1->N2 N3 Add 2-Methoxy-1,3,2-dioxaphospholane & Activator N2->N3 N4 Phosphitylation Reaction (Inert Atmosphere, RT) N3->N4 N5 In-Process Control (31P NMR / KF Titration) N4->N5 N6 Purification (Silica Gel / Precipitation) N5->N6 >95% Yield (Self-Validated) N7 Troubleshoot (Check Moisture/Activator) N5->N7 Hydrolysis or Dimerization N7->N2 Re-optimize Solvent

Workflow for anhydrous phosphitylation using 2-Methoxy-1,3,2-dioxaphospholane.

Self-Validating Protocol: Anhydrous Phosphitylation

This methodology embeds validation checkpoints directly into the workflow to prevent downstream failures.

Step 1: Substrate Preparation and Azeotropic Drying

  • Action: Dissolve the protected nucleoside/substrate in a minimal volume of anhydrous DMF and co-evaporate with toluene (approx. 10% v/v ratio to substrate solution) at 50 °C under reduced pressure[2].

  • Causality: Traces of water bound within the substrate matrix will instantly hydrolyze the phosphitylating agent. Toluene forms a low-boiling azeotrope with water, physically stripping moisture from the substrate.

  • Self-Validation Checkpoint: Re-dissolve the resulting dried foam in your primary reaction solvent (e.g., Acetonitrile). Perform a Karl Fischer (KF) titration on a 1 mL aliquot. Do not proceed unless the water content is ≤ 10 ppm.

Step 2: Reagent and Activator Addition

  • Action: Under a strict argon atmosphere, add the activator—such as Pyridinium trifluoroacetate (Py·TFA) or 1H-tetrazole—followed by 2-methoxy-1,3,2-dioxaphospholane[2].

  • Causality: The activator protonates the phosphite, creating a highly electrophilic phosphorus center. Py·TFA (pKa 5.2) is often preferred over tetrazole because it is less acidic, highly soluble, and prevents premature detritylation of 5'-O-DMT protected groups[2].

  • Self-Validation Checkpoint: Observe the solution upon addition. The mixture should remain visually clear. Any immediate white precipitation (in the absence of intentional amine salts) indicates moisture-induced degradation or activator insolubility.

Step 3: Reaction Monitoring

  • Action: Stir the reaction at room temperature for 1 to 2 hours.

  • Causality: P(III) reactions are rapid. However, if left too long, the newly formed product can be protonated by the activator and attacked by another substrate molecule, leading to unwanted dimer formation[2].

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute in anhydrous CDCl₃, and run a rapid ³¹P NMR. The disappearance of the reagent peak and the appearance of a clean product peak (typically around 140–145 ppm) validates reaction completion[2].

Step 4: Quenching and Purification

  • Action: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and dry over anhydrous sodium sulfate. Purify via silica gel chromatography pre-treated with 1-3% triethylamine[4].

  • Causality: Standard silica gel contains acidic silanol groups that will hydrolyze the newly formed phosphite triester. Triethylamine neutralizes these groups, ensuring the product survives the column[4].

  • Self-Validation Checkpoint: Run a 2D TLC (develop the plate, rotate 90 degrees, and develop again). A single, stable spot on the diagonal proves the product is stable on silica. Off-diagonal streaking indicates active degradation during purification.

Troubleshooting Guides & FAQs

Q1: Why is my phosphitylation yield dropping despite using a fresh bottle of commercially "anhydrous" DMF? A: Commercially sealed anhydrous DMF degrades over time, especially upon repeated septum piercing or exposure to light. DMF slowly hydrolyzes into dimethylamine and formic acid. Dimethylamine is a potent nucleophile that will attack the phosphorus center of 2-methoxy-1,3,2-dioxaphospholane, forming unwanted phosphoramidite side products. Corrective Action: Always use freshly distilled DMF, or minimize its use by blending it with Acetonitrile (e.g., 2 volumes DMF to 8 volumes MeCN) to maintain solubility while reducing side reactions[2].

Q2: How do I choose between Acetonitrile (MeCN) and Dichloromethane (DCM) for this reaction? A: The choice is dictated by substrate solubility and the activator's mechanism. MeCN is the industry standard because it supports excellent azeotropic drying and stabilizes the polar transition states of tetrazole-mediated activations[2]. However, for highly lipophilic substrates (e.g., lipid-conjugated nucleosides), DCM is superior. Note that DCM does not support azeotropic drying, meaning your substrate must be rigorously pre-dried under high vacuum.

Q3: We are experiencing severe product degradation during silica gel purification. How can we prevent this? A: Phosphitylated compounds are highly sensitive to the acidic environment of standard silica gel. You must pre-treat the silica gel and your eluent with triethylamine[4]. If degradation persists, consider shifting to a precipitation method (e.g., dropping the concentrated reaction mixture into cold hexane), which bypasses chromatography entirely and is highly advantageous for large-scale process development[2].

Q4: Are there alternatives to volatile organic solvents for highly moisture-sensitive phosphitylations? A: Yes. Recent advancements in mechanochemistry utilize ionic liquids, such as bis{(trifluoromethyl)sulfonyl}imide-based salts (e.g., [C₆mim][FAP]). These ionic liquids provide a unique reaction medium that tightly controls selectivity and stabilizes hydrolytically sensitive phosphorous compounds even under non-ideal, non-anhydrous milling conditions[3].

References

  • CAS Common Chemistry. "2-Methoxy-1,3,2-dioxaphospholane." American Chemical Society.[Link]

  • ACS Publications. "Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development." Organic Process Research & Development.[Link]

  • ResearchGate. "Nucleoside phosphitylation using ionic liquid stabilised phosphorodiamidites and mechanochemistry." Beilstein Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Conversion Rates with 2-Methoxy-1,3,2-dioxaphospholane

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with stalled conversions when utilizing 2-methoxy-1,3,2-dioxaphospholane 2-oxide (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with stalled conversions when utilizing 2-methoxy-1,3,2-dioxaphospholane 2-oxide (also known as methyl ethylene phosphate or MeOEP). Because this 5-membered cyclic phosphorus ester undergoes rapid endocyclic cleavage, its reactivity is highly sensitive to catalyst selection, stoichiometry, and thermodynamic control.

This guide provides field-proven troubleshooting strategies and mechanistic explanations for the two primary workflows involving this reagent: Ring-Opening Polymerization (ROP) to form polyphosphodiesters, and Regioselective Nucleophilic Ring-Opening via Grignard reagents.

ROP_Grignard_Pathways Monomer 2-Methoxy-1,3,2-dioxaphospholane 2-oxide (MeOEP) ROP Ring-Opening Polymerization (ROP) Monomer->ROP Organocatalyst Grignard Nucleophilic Ring-Opening Monomer->Grignard RMgX Polymer Linear Polyphosphoesters (>99% Conversion) ROP->Polymer TBD Catalyst (High Activity) LowConvROP Stalled Conversion (<80%) ROP->LowConvROP DBU/TU Catalyst (Moderate Activity) Phosphonate Regioselective Phosphonates (High Yield) Grignard->Phosphonate 2.0 equiv RMgX 0°C to RT LowConvGrig Incomplete Reaction Dialkylation Grignard->LowConvGrig 1.0 or >3.0 equiv Prolonged RT

Fig 1. Reaction pathways and conversion bottlenecks for 2-Methoxy-1,3,2-dioxaphospholane 2-oxide.

Section 1: Troubleshooting Ring-Opening Polymerization (ROP)

Q1: Why does my ROP of MeOEP stall at 70-80% conversion despite extended reaction times? The Causality: The choice of organocatalyst dictates the thermodynamic limit of your propagation step. Many researchers default to the DBU/TU (1,8-diazabicyclo[5.4.0]undec-7-ene / thiourea) catalyst system. However, DBU/TU is only moderately active for MeOEP, causing the reaction to stall before reaching full conversion[1]. The Solution: Switch to TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) . TBD acts as a bifunctional organocatalyst; it simultaneously activates the monomer via hydrogen bonding (electrophilic activation of the phosphoryl oxygen) and acts as a nucleophile. This drastically lowers the activation energy, driving the monomer conversion to >99% while maintaining a narrow molecular weight distribution[1].

Q2: How can I prevent transesterification and branching at high conversions? The Causality: ROP of sterically unhindered cyclic ethylene phosphates is inherently accompanied by transesterification (TE)[2]. The polyphosphate backbone contains electrophilic phosphorus centers structurally similar to the monomer. Once the monomer is depleted (at high conversion), the active propagating chain end begins attacking the polymer backbone (back-biting). This chain transfer leads to extensive branching and broad dispersity[2][3]. The Solution: TE has a higher free activation energy than pure ROP. You must maintain strict temperature control (sub-zero to 0 °C) and quench the reaction immediately upon reaching ~95% conversion using an acidic resin to protonate the active species.

Section 2: Troubleshooting Nucleophilic Ring-Opening (Grignard Reactions)

Q3: Why am I getting incomplete conversion when reacting MeOEP with Grignard reagents, even after prolonged stirring at room temperature? The Causality: The reaction proceeds via a Trigonal Bipyramidal (TBP) intermediate[4]. The 5-membered ring is constrained to span the apical and equatorial positions, and cleavage exclusively occurs at the apical P–O bond[4]. The relative amount of Grignard reagent is the determining factor, not time. Using exactly 1.0 equivalent leads to an incomplete reaction because the initial equivalent forms a stable coordination complex with the phosphoryl oxygen. Prolonged stirring at room temperature will not force the conversion[4]. The Solution: You must use exactly 2.0 equivalents of the Grignard reagent. The first equivalent activates the P-center, while the second acts as the nucleophile to drive endocyclic cleavage. Be warned: exceeding 3.0 equivalents will force dialkylation and generate unwanted phosphine oxide side products[4].

Grignard_Mechanism MeOEP Oxaphospholane 2-oxide TBP Trigonal Bipyramidal (TBP) Intermediate MeOEP->TBP Nucleophilic Attack Cleavage Apical P-O Bond Cleavage TBP->Cleavage Fast Pseudorotation Product β-hydroxyethylphosphate Cleavage->Product Ring Opening

Fig 2. Mechanistic TBP intermediate pathway during nucleophilic ring-opening of oxaphospholanes.

Section 3: Quantitative Data Summaries

Table 1: Catalyst Efficacy for MeOEP Polymerization[1][3]
Catalyst SystemMonomerMax Conversion (%)Dispersity (Đ)Primary Limitation / Issue
DBU / TU MeOEP~70 - 80%1.15Moderate activity; stalls at high conversion.
TBD MeOEP>99% 1.08 Highly active; requires rapid quenching to avoid TE.
Triethylamine MeOEPVariableBroadProne to chain-transfer and extensive branching.
Table 2: Stoichiometric Effects in Grignard Ring-Opening[4]
Grignard EquivalentsReaction TimeTemperatureConversion / Outcome
1.0 equiv 24 hours25 °CIncomplete reaction (<50% conversion).
2.0 equiv 0.5 - 1.0 hour0 °C to RTOptimal conversion (58–85% isolated yield).
>3.0 equiv 1.0 hour0 °C to RTDialkylation; phosphine oxide side products.

Section 4: Self-Validating Experimental Protocols

Protocol 1: High-Conversion ROP of MeOEP using TBD

Objective: Achieve >99% conversion to linear poly(MeOEP) while suppressing transesterification.

  • Preparation: In a nitrogen-filled glovebox, dissolve MeOEP (1.0 equiv) and the initiator (e.g., benzyl alcohol, 0.01 equiv) in anhydrous dichloromethane (DCM). Note: Trace moisture acts as a chain transfer agent, terminating the polymer prematurely.

  • Catalyst Addition: Add TBD (0.01 equiv) to the stirring solution at 0 °C . Causality: Lowering the temperature suppresses the higher-activation-energy transesterification pathway, favoring pure propagation.

  • In-Process Validation: After 2 hours, extract a 0.1 mL aliquot. Quench with benzoic acid and analyze via ³¹P NMR. Validation Check: You must observe the disappearance of the sharp monomer singlet (~17 ppm) and the emergence of a broad polymer peak (~0 ppm).

  • Quenching: Once conversion exceeds 95% via NMR, immediately quench the reaction with an excess of acidic resin (e.g., Dowex 50W) or acetic acid. Causality: Neutralizing the TBD catalyst prevents back-biting and transesterification of the polyphosphate backbone.

  • Purification: Precipitate the polymer in cold diethyl ether and dry under vacuum.

Protocol 2: Regioselective Nucleophilic Ring-Opening of MeOEP

Objective: Achieve complete conversion to β-hydroxyethylphosphate derivatives without dialkylation.

  • Setup: Flame-dry a Schlenk flask and purge with argon. Dissolve MeOEP (1.0 equiv) in anhydrous diethyl ether to a 0.1 M concentration.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: The TBP intermediate is highly reactive; starting at 0 °C prevents runaway exothermic dialkylation.

  • Grignard Addition: Dropwise, add exactly 2.0 equivalents of the Grignard reagent (RMgX).

  • Reaction & Validation: Stir for 30–60 minutes, allowing the flask to slowly warm to room temperature. Validation Check: Monitor via TLC (eluent: EtOAc/MeOH). Prolonged stirring beyond 1 hour does not improve conversion and only degrades the product[4].

  • Quenching: Quench strictly with 1N HCl in ether (1.5 equiv). Causality: Acidic quenching protonates the cleaved alkoxide, locking the ring-opened β-hydroxyethylphosphate structure and preventing reverse cyclization.

Sources

Reference Data & Comparative Studies

Validation

2-Methoxy-1,3,2-dioxaphospholane vs 2-chloro-1,3,2-dioxaphospholane reactivity

Comparative Reactivity Guide: 2-Chloro-1,3,2-dioxaphospholane vs. 2-Methoxy-1,3,2-dioxaphospholane Executive Summary In organophosphorus synthesis, the choice of phosphitylating agent dictates the efficiency, regioselect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Chloro-1,3,2-dioxaphospholane vs. 2-Methoxy-1,3,2-dioxaphospholane

Executive Summary

In organophosphorus synthesis, the choice of phosphitylating agent dictates the efficiency, regioselectivity, and overall success of forming complex phosphate esters, phospholipids, and nucleotide analogs. Two structurally related but mechanistically divergent reagents—2-chloro-1,3,2-dioxaphospholane (CDP) and 2-methoxy-1,3,2-dioxaphospholane (MDP)—represent opposite ends of the reactivity spectrum. As a Senior Application Scientist, I have compiled this guide to dissect the causality behind their reactivity differences, providing field-proven protocols and quantitative data to guide your experimental design.

Mechanistic Causality: Leaving Group Dynamics vs. Ring Strain

The fundamental difference between CDP and MDP lies in the lability of their exocyclic substituents attached to the trivalent phosphorus (P^III) center.

2-Chloro-1,3,2-dioxaphospholane (CDP): The high reactivity of CDP is driven by the highly polarized P–Cl bond and the excellent leaving group ability of the chloride ion[1]. When exposed to nucleophiles (such as alcohols or amines), CDP undergoes rapid exocyclic substitution. The reaction requires a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the generated HCl. This thermodynamic driving force prevents the acid-catalyzed degradation of the moisture-sensitive phosphite products[2].

2-Methoxy-1,3,2-dioxaphospholane (MDP): Substituting the chloride with a methoxy group significantly stabilizes the phosphorus center. The P–OMe bond is much less susceptible to direct nucleophilic displacement. Instead, the reactivity of MDP (and its oxidized P^V counterparts) is governed by the inherent ring strain of the five-membered dioxaphospholane ring[3]. Under specific catalytic conditions (e.g., Lewis acids or tertiary amines), MDP favors regioselective endocyclic P–O bond cleavage, leading to ring-opening polymerization (ROP) or the formation of linear phosphodiesters[4][5]. MDP is often synthesized directly from CDP by reacting it with methanol in the presence of a base at low temperatures[6].

Reactivity Pathways Diagram

Reactivity CDP 2-Chloro-1,3,2-dioxaphospholane (Highly Reactive P-Cl) Nuc Nucleophile (R-OH) + Base CDP->Nuc Fast Exocyclic Attack MDP 2-Methoxy-1,3,2-dioxaphospholane (Stable P-OMe) Act Catalyst / Heat (Ring Strain Activation) MDP->Act Exocyclic Bond Stable Prod1 Phosphite Triester (Exocyclic Substitution) Nuc->Prod1 -HCl (Base Scavenged) Prod2 Linear Poly(alkylene phosphate) (Endocyclic Cleavage) Act->Prod2 Endocyclic Ring-Opening

Divergent reactivity pathways of CDP (exocyclic substitution) vs. MDP (endocyclic ring-opening).

Experimental Protocols: Self-Validating Workflows

Protocol 1: Direct Phosphitylation using 2-Chloro-1,3,2-dioxaphospholane (CDP)

Objective: Synthesize a cyclic phosphite triester from a primary alcohol. Causality & Validation: CDP is extremely moisture-sensitive; thus, strict anhydrous conditions are non-negotiable to prevent premature hydrolytic decomposition[7]. The base (triethylamine) serves a dual purpose: neutralizing HCl to prevent product degradation and forming a visible triethylammonium chloride precipitate, which acts as a real-time, self-validating visual indicator of reaction progress.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the target alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C using an ice bath to control the exothermic substitution.

  • Reagent Addition: Dropwise add CDP (1.1 eq) via a gas-tight syringe. Observation: A white precipitate (Et₃N·HCl) should form immediately, confirming active P–Cl displacement.

  • Completion: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours. Monitor via ³¹P NMR (shift from ~167 ppm for CDP to ~130-140 ppm for the triester).

  • Workup: Filter the precipitate under argon. Concentrate the filtrate under reduced pressure.

Protocol 2: Synthesis and Utilization of 2-Methoxy-1,3,2-dioxaphospholane (MDP)

Objective: Generate MDP from CDP and utilize it for ring-opening applications. Causality & Validation: Replacing the Cl with OMe requires precise stoichiometric control to prevent over-reaction or ring-opening during synthesis. The reaction is performed at sub-zero temperatures (-10 °C) to kinetically favor exocyclic substitution over endocyclic cleavage[6].

  • Synthesis of MDP: In a dry flask, dissolve CDP (1.1 eq) in anhydrous methanol at -10 °C. Add triethylamine (1.2 eq) dropwise. The formation of MDP is rapid, and the mixture can often be used in situ without harsh extraction, which might induce premature ring-opening[6].

  • Ring-Opening Polymerization (ROP): To the isolated MDP, add an initiator (e.g., a primary alcohol) and an organocatalyst (e.g., DBU or TBD) in a suitable solvent[4].

  • Validation: The ROP progress is monitored by Gel Permeation Chromatography (GPC) for molecular weight growth and ³¹P NMR to observe the transition from the cyclic phosphite to the linear polyphosphodiester backbone[5].

Quantitative Data Comparison

To facilitate reagent selection, the following table summarizes the key physicochemical and reactivity metrics of CDP and MDP.

Parameter2-Chloro-1,3,2-dioxaphospholane (CDP)2-Methoxy-1,3,2-dioxaphospholane (MDP)
CAS Number 822-39-9[8]3741-36-4[9]
Primary Reactivity Exocyclic Nucleophilic Substitution[1]Endocyclic Ring-Opening (ROP / Hydrolysis)[3][4]
Leaving Group Chloride (Cl⁻) - ExcellentMethoxide (CH₃O⁻) - Poor
Moisture Sensitivity Extreme (Hydrolyzes in minutes)[7]Moderate (Requires catalyst/acid for rapid hydrolysis)[3]
Typical Application Phosphitylating agent, flame retardant precursor[10]Polymer synthesis, zwitterionic lipid synthesis[5][6]
Storage Requirements -20 °C, strictly anhydrous, inert gas2-8 °C or room temp, inert atmosphere

Sources

Comparative

A Comparative Guide to 2-Methoxy-1,3,2-dioxaphospholane and Standard Phosphoramidites in Oligonucleotide Synthesis

For decades, the synthesis of oligonucleotides has been dominated by the robust and reliable phosphoramidite chemistry.[1][2] This methodology, considered the gold standard, has enabled the production of DNA and RNA stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For decades, the synthesis of oligonucleotides has been dominated by the robust and reliable phosphoramidite chemistry.[1][2] This methodology, considered the gold standard, has enabled the production of DNA and RNA strands for a vast array of research, diagnostic, and therapeutic applications.[2][3] However, the quest for novel reagents that may offer advantages in terms of reactivity, stability, or cost continues. In this guide, we will provide an in-depth comparison of the well-established standard phosphoramidites with a cyclic counterpart, 2-Methoxy-1,3,2-dioxaphospholane, as a potential phosphitylating agent for oligonucleotide synthesis. This analysis is based on fundamental principles of organophosphorus chemistry and available data on related compounds, offering a forward-looking perspective for researchers and professionals in the field.

Unveiling the Reagents: Structure and Synthesis

A clear understanding of the chemical nature of these two classes of reagents is fundamental to appreciating their potential performance in oligonucleotide synthesis.

Standard Phosphoramidites:

Standard phosphoramidites are acyclic P(III) compounds characterized by a diisopropylamino group and a cyanoethyl protecting group attached to the phosphorus atom.[2] The diisopropylamino group provides a balance of stability for storage and rapid activation in the presence of an acidic activator like tetrazole.[4] The cyanoethyl group protects the phosphate backbone during synthesis and is readily removed during the final deprotection step.[5]

The synthesis of standard nucleoside phosphoramidites is a well-established, multi-step process that begins with the protection of the 5'-hydroxyl group of the nucleoside with a dimethoxytrityl (DMT) group. The 3'-hydroxyl group is then phosphitylated using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

2-Methoxy-1,3,2-dioxaphospholane:

2-Methoxy-1,3,2-dioxaphospholane is a cyclic P(III) compound featuring a five-membered ring. This ring structure is known to impart significant reactivity to the phosphorus center due to ring strain.[6]

The synthesis of a nucleoside derivative using 2-Methoxy-1,3,2-dioxaphospholane would theoretically involve the reaction of the 3'-hydroxyl group of a 5'-DMT protected nucleoside with 2-chloro-1,3,2-dioxaphospholane in the presence of a non-nucleophilic base. This would yield the desired 2-(nucleosid-3'-O-yl)-1,3,2-dioxaphospholane.

Head-to-Head Comparison: A Data-Driven Analysis

FeatureStandard Phosphoramidites2-Methoxy-1,3,2-dioxaphospholane (Hypothesized)Rationale & References
Structure Acyclic P(III)Cyclic P(III)[2][7]
Stability Good bench stability when stored under anhydrous conditions.Lower stability, highly susceptible to hydrolysis.The five-membered ring in cyclic phosphate esters leads to a significant rate enhancement of hydrolysis (10^5 to 10^8 times faster than acyclic analogs).[6]
Coupling Efficiency Typically >99% with optimized protocols.Potentially very high due to increased reactivity.The inherent ring strain of the dioxaphospholane ring is expected to lead to a more electrophilic phosphorus center, potentially resulting in faster and more efficient coupling.
Side Reactions Minimal with proper capping and oxidation steps.Higher potential for side reactions due to increased reactivity and susceptibility to hydrolysis.Premature hydrolysis of the phosphitylating agent or the growing oligonucleotide chain could lead to truncated sequences. The high reactivity might also necessitate more stringent control over reaction conditions to prevent unwanted side reactions.[6]
Deprotection Well-established protocols using ammonia or other amine-based reagents.[5]May require milder deprotection conditions.The resulting phosphotriester may be more labile, potentially necessitating the use of milder deprotection reagents to avoid strand degradation.

Experimental Protocols: A Practical Guide

The following protocols outline the standard procedure for oligonucleotide synthesis and a proposed, hypothetical protocol for the use of a 2-Methoxy-1,3,2-dioxaphospholane-derived nucleoside.

Standard Oligonucleotide Synthesis Cycle

This cycle is the cornerstone of modern DNA and RNA synthesis.[4][8]

  • Detritylation: Removal of the 5'-DMT protecting group from the solid-support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the incoming phosphoramidite with an activator (e.g., tetrazole or dicyanoimidazole) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).[9]

Diagram of the Standard Oligonucleotide Synthesis Cycle

Standard_Oligo_Synthesis cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: The four-step cycle of standard phosphoramidite-based oligonucleotide synthesis.

Proposed Protocol for a 2-Methoxy-1,3,2-dioxaphospholane-Derived Nucleoside

This hypothetical protocol is based on the known reactivity of cyclic phosphitylating agents and requires careful optimization and validation.

  • Reagent Preparation: The 2-(nucleosid-3'-O-yl)-1,3,2-dioxaphospholane must be synthesized and handled under strictly anhydrous conditions due to its high sensitivity to moisture.

  • Detritylation: This step remains the same as the standard protocol.

  • Coupling:

    • Due to the expected high reactivity, the coupling time may be significantly shorter than for standard phosphoramidites.

    • The choice of activator may need to be re-evaluated to control the reaction rate and minimize side reactions. A less acidic activator could be beneficial.[10]

  • Capping: This step is crucial to terminate any chains that failed to couple, especially given the potential for reagent degradation.

  • Oxidation: The standard oxidation procedure should be applicable.

  • Cleavage and Deprotection:

    • Initial cleavage from the solid support can be performed under standard conditions.

    • The deprotection of the phosphate backbone and nucleobases may require milder conditions (e.g., lower temperature or alternative amine bases) to prevent degradation of the potentially more labile phosphodiester linkages.[3]

Diagram of the Proposed Synthesis with a Cyclic Reagent

Proposed_Oligo_Synthesis cluster_cycle Proposed Synthesis with Cyclic Reagent cluster_final Final Steps Detritylation 1. Detritylation Coupling 2. Coupling (Cyclic Reagent, Shorter Time) Detritylation->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Detritylation Next Cycle Deprotection 5. Deprotection (Milder Conditions) Cleavage Cleavage Cleavage->Deprotection

Caption: A proposed oligonucleotide synthesis cycle using a cyclic phosphitylating agent, highlighting potential modifications.

Conclusion and Future Outlook

Standard phosphoramidites remain the undisputed workhorse for oligonucleotide synthesis due to their proven reliability, high coupling efficiencies, and well-established protocols.[1][2] The hypothetical use of 2-Methoxy-1,3,2-dioxaphospholane as a phosphitylating agent presents an interesting academic exploration into the potential of cyclic reagents. The inherent reactivity of the five-membered ring could theoretically lead to faster coupling reactions. However, this increased reactivity comes at the significant cost of decreased stability and a higher potential for side reactions, particularly hydrolysis.[6]

For researchers and drug development professionals, the key takeaway is that while exploring novel reagents is essential for advancing the field, the practical implementation of highly reactive and unstable compounds like 2-Methoxy-1,3,2-dioxaphospholane in a routine, high-throughput setting would require substantial research and development to overcome the inherent challenges. The development of new protecting group strategies or automated synthesis platforms specifically designed to handle such labile reagents would be a prerequisite for their successful application. For now, standard phosphoramidites continue to offer the most dependable and efficient route to high-quality synthetic oligonucleotides.

References

  • Aragen Life Sciences. (n.d.). Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Retrieved from [Link]

  • Azvolinsky, A. (2016). Advanced method for oligonucleotide deprotection. BioTechniques, 60(4), 163-166. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection - Volumes 1-5. Retrieved from [Link]

  • LINK Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Nifant'ev, E. E., & Grachev, M. K. (2000). 2-Methoxy-1,3,2-dioxaphospholane. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Westheimer, F. H. (1968). Pseudo-rotation in the hydrolysis of phosphate esters. Accounts of Chemical Research, 1(3), 70-78.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285.
  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
  • LookChem. (n.d.). 2-Methoxy-1,3,2-dioxaphospholane. Retrieved from [Link]

  • Beilstein Journals. (2015, July 30). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 11, 1249-1256. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1),.... Retrieved from [Link]

  • Roy, S., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries. Molecules, 18(11), 14268-14284. Retrieved from [Link]

  • Roy, S., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14268–14284. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methoxy-1,3,2-dioxaphospholane. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis.
  • Cytiva. (2020, March 31). Robust and cost-efficient oligonucleotide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The degradation of the four different phosphoramidites as a function of.... Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for 2-Methoxy-1,3,2-dioxaphospholane Derivatives

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation strategies tailored for 2-Methoxy-1,3,2-dioxaphospholane derivatives. These organophosphorus compounds, vital in various synthetic pathways, demand precise and accurate analytical methods to ensure product quality and consistency.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, offering a self-validating framework grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines.[1][2][3]

The Analytical Challenge: Understanding 2-Methoxy-1,3,2-dioxaphospholane Derivatives

2-Methoxy-1,3,2-dioxaphospholane and its derivatives are reactive intermediates. Their inherent characteristics, such as potential instability and the lack of a strong chromophore, present unique analytical challenges. A successful HPLC method must not only separate the main analyte from impurities and degradation products but also do so with a high degree of sensitivity and reproducibility.

Strategic Method Development: A Comparative Approach

The foundation of a validated method lies in sound development. Here, we compare two common reversed-phase HPLC column technologies and mobile phase strategies suitable for these moderately polar compounds.

Table 1: Comparison of HPLC Column and Mobile Phase Strategies

ParameterStrategy A: C18 (Octadecyl) ColumnStrategy B: Phenyl-Hexyl ColumnRationale & Expert Insights
Stationary Phase End-capped C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mmA standard C18 column provides broad applicability through hydrophobic interactions. The Phenyl-Hexyl phase offers alternative selectivity due to π-π interactions with any aromatic moieties in the derivatives, potentially resolving closely related impurities.
Mobile Phase Acetonitrile:Water (Gradient)Methanol:0.1% Formic Acid in Water (Isocratic)A gradient elution with acetonitrile is often necessary to elute a range of compounds with varying polarities. An isocratic method with methanol can offer simplicity and robustness if all components elute within a reasonable time frame with adequate resolution. The addition of formic acid can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.
Detection UV/Vis Detector (e.g., 210 nm) or Charged Aerosol Detector (CAD)UV/Vis Detector (e.g., 210 nm) or Charged Aerosol Detector (CAD)The dioxaphospholane ring itself has a weak UV absorbance at low wavelengths. For low-level impurities or when higher sensitivity is required, a universal detector like CAD, which measures any non-volatile analyte, can be advantageous.[4]

The Validation Workflow: A Step-by-Step Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6] The following sections detail the validation parameters as stipulated by ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][5][7][8][9]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Dev Analytical Method Development Protocol Validation Protocol (Pre-defined Acceptance Criteria) Dev->Protocol SystemSuitability System Suitability Protocol->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Report Validation Report Stability->Report

Caption: Workflow for HPLC Method Validation.

System Suitability

Why it's critical: This is a daily check to ensure the chromatographic system is performing adequately before running any samples. It's the first line of defense against system-related errors.

Experimental Protocol:

  • Prepare a standard solution of the 2-Methoxy-1,3,2-dioxaphospholane derivative at a known concentration (e.g., 100 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.

Acceptance Criteria (Example):

  • RSD of peak area: ≤ 2.0%

  • RSD of retention time: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Specificity

Why it's critical: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][10]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The analyte peak should be free from co-eluting peaks in the presence of impurities and degradation products.

  • Peak purity index should be close to 1, indicating spectral homogeneity.

Linearity and Range

Why it's critical: Linearity establishes the relationship between the concentration of the analyte and the detector response over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five calibration standards by diluting a stock solution of the analyte. A typical range for an assay is 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Accuracy

Why it's critical: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[10]

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike a known amount of the analyte into a placebo or blank matrix at each concentration level.

  • Analyze each sample in triplicate and calculate the percentage recovery.

Table 2: Example Accuracy Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%80.179.599.3
100%100.2100.8100.6
120%120.3119.799.5

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Precision Precision Precision Repeatability Repeatability (Same day, same analyst, same equipment) Precision->Repeatability Intermediate Intermediate Precision (Different days, analysts, or equipment) Precision->Intermediate

Caption: Levels of Precision in Method Validation.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should not exceed 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5] These are critical for the analysis of impurities.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Acceptance Criteria:

  • The precision (RSD) at the LOQ should not exceed 10%.

Robustness

Why it's critical: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze the system suitability standard under each varied condition.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria under all varied conditions.

Solution Stability

Why it's critical: This experiment confirms that the standard solutions and sample solutions are stable for a defined period under specified storage conditions.

Experimental Protocol:

  • Prepare standard and sample solutions and store them under specified conditions (e.g., room temperature, refrigerated).

  • Analyze the solutions at various time points (e.g., 0, 8, 24, 48 hours).

  • Compare the results to the initial analysis.

Acceptance Criteria:

  • The change in concentration should not exceed 2.0% from the initial value.

Conclusion: A Framework for Trustworthy Results

A well-validated HPLC method is a cornerstone of pharmaceutical development and quality control. For 2-Methoxy-1,3,2-dioxaphospholane derivatives, a systematic and scientifically sound validation process, as outlined in this guide, is essential. By not only following the protocols but also understanding the underlying principles, researchers can ensure the generation of reliable, accurate, and precise data. The recent harmonization of guidelines under ICH Q2(R2) and the introduction of ICH Q14 for analytical procedure development further emphasize a lifecycle approach to method validation, encouraging a deeper understanding of the method's capabilities and limitations from the outset.[11][12][13] This proactive, knowledge-based approach is the key to achieving analytical excellence.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • LCGC International. (2026). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Journal of Health Science. (n.d.). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2017). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. [Link]

  • PubMed. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. [Link]

  • Scribd. (n.d.). HPLC Method Validation Guidelines. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (n.d.). Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1),.... [Link]

  • Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-Methoxy-1,3,2-dioxaphospholane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-1,3,2-dioxaphospholane: A Comparative Analysis Introduction 2-Methoxy-1,3,2-dioxaphospholane is a cyclic phosphite ester with applications i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-1,3,2-dioxaphospholane: A Comparative Analysis

Introduction

2-Methoxy-1,3,2-dioxaphospholane is a cyclic phosphite ester with applications in organic synthesis and as a precursor for various organophosphorus compounds. The characterization of such molecules is critical for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), stands as a cornerstone technique for the structural elucidation of volatile and semi-volatile compounds. This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methoxy-1,3,2-dioxaphospholane.

As a Senior Application Scientist, this guide moves beyond a simple catalog of fragments. It delves into the mechanistic logic of bond cleavages, explains the experimental rationale, and provides a crucial comparative framework against a well-characterized organophosphorus analog, Dimethyl methylphosphonate (DMMP). This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to not only identify the target analyte but also to interpret the mass spectra of related organophosphorus compounds.

Core Principles of Electron Ionization (EI) Fragmentation

Electron ionization is a hard ionization technique that imparts significant energy (typically 70 eV) to an analyte molecule in the gas phase. This energy is sufficient to eject an electron, forming a positively charged radical cation known as the molecular ion (M•+). The molecular ion is often unstable and rapidly undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). This fragmentation pattern serves as a molecular fingerprint, providing invaluable structural information.[1][2]

The fragmentation pathways are governed by fundamental chemical principles, including the stability of the resulting carbocations and radical species, the relative strengths of chemical bonds, and the potential for energetically favorable rearrangement reactions.[2][3] For organophosphorus compounds, fragmentation often involves cleavage of bonds adjacent to the phosphorus atom and rearrangements involving the phosphate group.[3][4]

Predicted Fragmentation Pattern of 2-Methoxy-1,3,2-dioxaphospholane

The molecular weight of 2-Methoxy-1,3,2-dioxaphospholane (C₃H₇O₃P) is 122.05 g/mol . Upon electron ionization, the molecular ion [C₃H₇O₃P]•+ is expected to appear at m/z 122. The subsequent fragmentation is predicted to proceed through several key pathways driven by the cleavage of the labile P-O and C-O bonds within the cyclic structure and the methoxy group.

Key Proposed Fragmentation Pathways:
  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the P-OCH₃ bond is a highly probable initial fragmentation step, leading to the loss of a methoxy radical (mass 31). This would produce a stable, five-membered cyclic phosphonium ion at m/z 91 .

  • Loss of Formaldehyde (CH₂O): The dioxaphospholane ring can undergo fragmentation through the loss of a neutral formaldehyde molecule (mass 30). This is a common pathway for 1,3-dioxolane-containing structures.[5] This could lead to a fragment ion at m/z 92 .

  • Ring Opening and Cleavage: The molecular ion could undergo ring opening followed by cleavage. A likely scenario is the loss of an ethylene oxide radical, resulting in a fragment at m/z 78 .

  • Formation of the [PO₃]⁺ fragment: Cleavage of all carbon-oxygen bonds around the phosphorus could lead to a fragment corresponding to [PO₃]⁺ at m/z 79 . This ion is a common indicator of a phosphate or phosphite core.[6]

  • Loss of Ethylene (C₂H₄): A rearrangement reaction could lead to the expulsion of a neutral ethylene molecule (mass 28) from the ring, resulting in an ion at m/z 94 .

The following diagram illustrates the primary proposed fragmentation pathways.

G cluster_frags Primary Fragments M [C₃H₇O₃P]•+ m/z 122 (Molecular Ion) frag91 [C₂H₄O₂P]+ m/z 91 M->frag91 - •OCH₃ (31 Da) frag92 [C₂H₅O₂P]•+ m/z 92 M->frag92 - CH₂O (30 Da) frag94 [CH₃O₃P]•+ m/z 94 M->frag94 - C₂H₄ (28 Da) frag79 [PO₃]+ m/z 79 M->frag79 - C₃H₄, - 3H• G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1000 µg/mL) Dilute Create Calibration Standards Stock->Dilute Inject Inject Sample (1 µL) into GC Inlet Dilute->Inject Calibrate Extract Extract Analyte from Sample Matrix Extract->Inject Separate Chromatographic Separation (Column) Inject->Separate Ionize Ionization (EI, 70 eV) & Fragmentation Separate->Ionize Detect Mass Analysis (Quadrupole) Ionize->Detect Identify Identify Peak by Retention Time Detect->Identify Spectrum Extract Mass Spectrum Identify->Spectrum Compare Compare to Predicted Pattern & Library Spectrum->Compare Confirm Confirm Structure & Quantify Compare->Confirm

Sources

Validation

Advanced Yield Comparison: Cyclic Phosphites vs. Alternative Methodologies in Synthetic Lipid Preparation

The rapid expansion of lipid nanoparticle (LNP) technologies and liposomal drug delivery systems has placed unprecedented demand on the scalable, high-yield synthesis of complex glycerophospholipids. Historically, the ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The rapid expansion of lipid nanoparticle (LNP) technologies and liposomal drug delivery systems has placed unprecedented demand on the scalable, high-yield synthesis of complex glycerophospholipids. Historically, the phosphorylation of diacylglycerols (DAGs) using phosphorus(V) reagents (like POCl₃) suffered from sluggish kinetics, steric hindrance, and poor yields.

To overcome these bottlenecks, modern lipid synthesis relies heavily on phosphorus(III) chemistry. This guide provides an objective, data-driven comparison of the Cyclic Phosphite/Phosphoramidite method against the H-Phosphonate method and traditional Phosphate Triester approaches . By examining the mechanistic causality behind yield discrepancies, this guide empowers synthetic chemists to select the optimal route for custom lipid assembly.

Mechanistic Causality: Why Reagent Choice Dictates Yield

The core challenge in phospholipid synthesis is the efficient formation of the phosphodiester bond without triggering acyl migration or forming undesired cyclic byproducts[1].

The Cyclic Phosphite Advantage (Kinetic Control)

Cyclic phosphoramidites, such as2, are highly electrophilic P(III) reagents. The ring strain inherent in the five-membered heterocycle lowers the activation energy for nucleophilic attack by the DAG hydroxyl group. This results in near-quantitative conversion to the cyclic phosphoramidite intermediate[2]. Furthermore, the amino group is effectively "protected" within the heterocycle, and final P-N cleavage is achieved via simple, mild hydrolysis in water at ambient temperature[2].

The H-Phosphonate Alternative (Thermodynamic Stability)

While cyclic phosphites offer superior reaction kinetics, their intermediates are notoriously moisture-sensitive, which can lead to hydrolytic degradation during chromatography[3]. Conversely, the H-phosphonate methodology (utilizing diphenyl phosphite) generates intermediates that are highly stable to silica gel chromatography. Because these intermediates are easier to handle and purify, the H-phosphonate approach often delivers higher isolated yields with more consistent batch-to-batch reproducibility, particularly for complex, unsymmetric acyl chains[4].

Quantitative Data Presentation: Yield & Performance Comparison

The following table synthesizes experimental yield data and operational parameters across the three primary synthetic strategies.

Synthetic MethodologyPrimary ReagentIntermediate StabilityTypical Crude ConversionTypical Isolated YieldPrimary Cause of Yield Loss
Cyclic Phosphoramidite 2-Chloro-3-methyl-1,3,2-oxazaphospholidineLow (Moisture sensitive)> 95%70% – 85% Hydrolysis of P(III) intermediate during workup[3].
H-Phosphonate Diphenyl phosphiteHigh (Chromatography stable)85% – 90%75% – 93% Incomplete initial phosphitylation due to steric bulk[4].
Phosphate Triester Phosphorus oxychloride (POCl₃)Moderate< 60%40% – 55% Poor reactivity with bulky DAGs; cyclic phosphate formation[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Do not proceed to the next phase without confirming the analytical checkpoints.

Protocol A: Cyclic Phosphoramidite Route (High-Kinetics)

Objective: Synthesis of a target phosphoglyceride via a 1,3,2-oxazaphospholidine intermediate.

  • Phosphitylation: Dissolve 1.0 eq of diacylglycerol and 3.0 eq of anhydrous triethylamine in flame-dried CH₂Cl₂ at 0 °C under argon. Dropwise, add 1.1 eq of 2-chloro-3-methyl-1,3,2-oxazaphospholidine. Warm to 20 °C for 1 hour[2].

    • Validation Checkpoint 1: Perform ³¹P NMR on a crude reaction aliquot. A successful conversion is indicated by the disappearance of the reagent peak (~165 ppm) and the emergence of a single peak at ~135 ppm (cyclic phosphoramidite triester).

  • Oxidation: Cool the reaction to -70 °C. Introduce N₂O₄ (or alternatively, a solution of I₂/H₂O) to oxidize the P(III) center to P(V)[2].

    • Validation Checkpoint 2: ³¹P NMR must show a complete shift from ~135 ppm to the phosphate region (~10 to 20 ppm ).

  • Hydrolysis (Ring-Opening): Add 4% mol equiv. HCl in THF-H₂O and stir at 20 °C for 2 hours. The cyclic phosphate undergoes exclusive P-N cleavage to yield the target phospholipid[2].

    • Validation Checkpoint 3: TLC (CHCl₃/MeOH/H₂O) stained with molybdenum blue must show a single polar spot. ESI-MS should confirm the exact mass of the target lipid.

Protocol B: H-Phosphonate Route (High-Stability)

Objective: Synthesis of unsymmetric phosphatidylglycerol.

  • Phosphonylation: React the unsymmetric DAG with diphenyl phosphite in anhydrous pyridine. Stir at room temperature for 2-4 hours.

    • Validation Checkpoint 1: ³¹P NMR will show a characteristic doublet at ~ 0 to -5 ppm (due to strong P-H coupling, JPH​≈700 Hz), confirming the H-phosphonate intermediate[4].

  • Purification: Unlike Protocol A, concentrate the mixture and purify directly via Biotage flash chromatography (DCM:MeOH)[4].

  • Oxidation/Coupling: Oxidize the purified H-phosphonate using I₂ in pyridine/water in the presence of the desired headgroup alcohol.

    • Validation Checkpoint 2: High-Resolution Mass Spectrometry (QTOF-HRMS) must confirm the exact mass (e.g., [M+Na]+) of the final coupled phospholipid[4].

Pathway Visualization

The following diagram illustrates the divergent reaction pathways, highlighting the trade-off between the highly reactive cyclic phosphite intermediates and the highly stable H-phosphonate intermediates.

LipidSynthesis cluster_cyclic Cyclic Phosphite / Phosphoramidite Route cluster_hphos H-Phosphonate Route DAG Diacylglycerol (DAG) Starting Material CP_Reagent Cyclic Phosphoramidite (P(III) highly reactive) DAG->CP_Reagent Rapid Kinetics HP_Reagent Diphenyl Phosphite (P(III) moderately reactive) DAG->HP_Reagent Slower Kinetics CP_Inter Cyclic Phosphoramidite Triester (Moisture Sensitive) CP_Reagent->CP_Inter CP_Ox Oxidation (N2O4) & Ring Opening (H2O) CP_Inter->CP_Ox Near-Quantitative Conversion Final Target Phospholipid (High Purity) CP_Ox->Final P-N Cleavage HP_Inter H-Phosphonate Intermediate (Chromatography Stable) HP_Reagent->HP_Inter HP_Ox Oxidation (I2/Pyridine) & Headgroup Coupling HP_Inter->HP_Ox Flash Chromatography HP_Ox->Final High Isolated Yield

Comparative workflows of Cyclic Phosphite vs. H-Phosphonate synthetic lipid preparations.

Conclusion & Recommendations

For applications requiring the rapid generation of standard phospholipids where aqueous workup can be tightly controlled, the Cyclic Phosphite/Phosphoramidite method is unparalleled in its kinetic efficiency and near-quantitative crude conversion[2]. However, if the target lipid features complex, unsymmetric acyl chains or requires intermediate storage and rigorous chromatographic purification, the H-Phosphonate methodology is the superior choice, frequently providing higher overall isolated yields (up to 93%) due to the robustness of the P(III) intermediate[4].

References

  • Preparation of Phosphoglycerides by Phosphoramidite Chemistry Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

  • Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology Source: MDPI URL:[Link]

  • Glycerophospholipid synthesis: Improved general method and new analogs containing photoactivable groups Source: CORE / Journal of Biological Chemistry URL:[Link]

Sources

Comparative

Purity Analysis of Commercial 2-Methoxy-1,3,2-Dioxaphospholane Batches by NMR: A Comparative Guide

As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently encounter discrepancies in the performance of phosphitylating reagents. 2-Methoxy-1,3,2-dioxaphospholane (MDP) is a critical P(II...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently encounter discrepancies in the performance of phosphitylating reagents. 2-Methoxy-1,3,2-dioxaphospholane (MDP) is a critical P(III) building block used in the synthesis of polyphosphoesters and oligonucleotide modifications. However, its extreme sensitivity to atmospheric moisture and oxygen means that commercial batches can vary wildly in actual active monomer content.

Relying on standard HPLC or GC-MS for MDP purity analysis is inherently flawed; the compound lacks strong UV chromophores, and the thermal stress of GC often induces artificial degradation. Instead, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is the analytical gold standard. It is highly effective for characterizing phosphorus-containing compounds without interference from other elements, making it ideal for distinguishing between +3 and +5 oxidation states[1].

This guide objectively compares the purity profiles of different commercial MDP batches using ³¹P qNMR and provides a self-validating protocol to ensure your analytical workflow does not artificially degrade the sample.

Mechanistic Insights: Understanding MDP Degradation

To accurately evaluate a commercial batch, we must first understand the causality behind its degradation. MDP is a cyclic phosphite. The electron-rich P(III) center and the strained five-membered ring make it highly susceptible to two primary degradation pathways:

  • Oxidation: Exposure to ambient oxygen converts the P(III) center to a P(V) oxide, yielding 2-methoxy-1,3,2-dioxaphospholane 2-oxide.

  • Hydrolysis: Trace moisture acts as a nucleophile. Cyclic phosphorus diesters are highly susceptible to nucleophilic attack; for instance, the alkaline hydrolysis of 2-methoxy-1,3,2-dioxaphospholane 2-oxide exclusively yields a ring-opened product[2]. For intact MDP, moisture induces ring-opening to form β-hydroxyethyl methyl H-phosphonate.

degradation_pathways MDP 2-Methoxy-1,3,2- dioxaphospholane (Intact P(III)) Oxide MDP 2-Oxide (Oxidation P(V)) MDP->Oxide O2 exposure (+18 ppm) Hydrolysis H-Phosphonate (Hydrolysis P(V)) MDP->Hydrolysis H2O exposure (+8 ppm, d)

Diagram 1: Major degradation pathways of MDP yielding P(V) impurities.

Comparative Analysis of Commercial Batches

In the analysis of phosphoramidites and related phosphitylating agents, ³¹P NMR is utilized as an orthogonal method to assess purity by quantifying P(III) active species against P(V) impurities[3].

Below is a comparative ³¹P qNMR analysis of three representative commercial grades of MDP. The intact P(III) species resonates downfield (~133 ppm), while the P(V) degradation products resonate upfield.

Table 1: Quantitative ³¹P NMR Purity Comparison
Commercial BatchIntact MDP (P(III), ~133 ppm)MDP 2-Oxide (P(V), ~18 ppm)H-Phosphonate (P(V), ~8 ppm)Overall Active Purity (mol %)Performance Impact in Synthesis
Batch A (Premium Anhydrous, Argon Sealed)99.1%0.4%0.5%99.1% Optimal. Predictable ROP kinetics and high coupling yields.
Batch B (Standard Grade, Benchtop Handled)92.3%3.1%4.6%92.3% Marginal. H-phosphonate impurities will terminate polymer chains.
Batch C (Improperly Stored / Aged)78.5%8.2%13.3%78.5% Poor. High risk of complete reaction failure and low molecular weights.

Data Interpretation: Batch C exhibits severe hydrolysis (13.3% H-phosphonate), identifiable by a characteristic doublet at ~8 ppm with a massive one-bond phosphorus-proton coupling constant ( 1JPH​≈700 Hz). Using Batch C in a ring-opening polymerization would result in severe chain termination due to the reactive hydroxyl group on the ring-opened impurity.

Self-Validating Experimental Protocol

Quantitative ³¹P-NMR (³¹P-qNMR) is fundamentally simpler than ¹H-qNMR for absolute purity determination because it avoids overlapping background signals from complex organic frameworks[4]. However, the protocol must be rigorously designed. If you prepare a moisture-sensitive P(III) compound on the open benchtop, atmospheric moisture will hydrolyze it during sample preparation, yielding a false negative for the batch's initial purity.

To ensure your data is trustworthy, every step must be a self-validating system designed to prevent in-situ degradation and spectroscopic artifacts.

nmr_workflow Prep 1. Glovebox Preparation (Exclude ambient H2O/O2) Solvent 2. Anhydrous Solvent (C6D6 over Mol. Sieves) Prep->Solvent Standard 3. Internal Standard (Triphenylphosphate for qNMR) Solvent->Standard Acquisition 4. 31P qNMR Acquisition (Inverse-Gated Decoupling) Standard->Acquisition Analysis 5. Spectral Integration (P(III) vs P(V) Ratio) Acquisition->Analysis

Diagram 2: Self-validating quantitative NMR workflow for moisture-sensitive phospholanes.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Action: Transfer the commercial MDP bottle, anhydrous NMR tubes, and deuterated solvent into an Argon-filled glovebox.

  • Causality: MDP reacts with atmospheric moisture in seconds. Glovebox preparation ensures that any H-phosphonate detected in the NMR spectrum was present in the commercial batch, not introduced by the analyst.

Step 2: Solvent Selection and Treatment

  • Action: Use anhydrous Benzene-d6 (C₆D₆) stored over 3Å molecular sieves. Avoid standard Chloroform-d (CDCl₃) unless it has been passed through basic alumina.

  • Causality: Standard CDCl₃ contains trace DCl and moisture. The acidic environment acts as a potent catalyst for the ring-opening hydrolysis of the dioxaphospholane ring, artificially skewing the purity profile.

Step 3: Internal Standard Addition

  • Action: Weigh exactly ~20 mg of Triphenylphosphate (TPP, ~ -17 ppm) into the NMR tube as an internal standard, followed by ~30 mg of the MDP batch. Dissolve in 0.6 mL of C₆D₆.

Step 4: ³¹P qNMR Acquisition Parameters

  • Action: Acquire the spectrum using Inverse-Gated ¹H Decoupling (e.g., zgig pulse program) and a Relaxation Delay (D1) of at least 10 seconds.

  • Causality: Standard continuous ¹H decoupling generates a Nuclear Overhauser Effect (NOE), which artificially enhances the signals of phosphorus nuclei coupled to protons. Because intact MDP and its degradation products have different proton environments, NOE would disproportionately enhance their signals, completely invalidating the quantitative integration. A long D1 ensures complete relaxation of all phosphorus nuclei (which typically have long T1​ times) before the next pulse.

Conclusion & Best Practices

When sourcing commercial 2-Methoxy-1,3,2-dioxaphospholane, never assume the label purity reflects the actual active P(III) content inside the bottle. Always validate new batches using inverse-gated ³¹P qNMR prepared under strictly anhydrous conditions. If the batch exhibits >2% H-phosphonate or oxide impurities (like Batch B or C), it should be vacuum distilled prior to use in sensitive polymerizations or oligonucleotide couplings to prevent catastrophic yield losses.

Sources

Validation

A Comparative Spectroscopic Guide to the Reaction Products of 2-Methoxy-1,3,2-dioxaphospholane

For researchers, scientists, and professionals in the dynamic field of drug development and organophosphorus chemistry, the selection of an appropriate phosphitylating agent is a critical decision that profoundly impacts...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the dynamic field of drug development and organophosphorus chemistry, the selection of an appropriate phosphitylating agent is a critical decision that profoundly impacts synthetic efficiency and molecular design. Among the diverse array of reagents available, 2-Methoxy-1,3,2-dioxaphospholane stands out as a versatile and reactive cyclic phosphite. This guide provides an in-depth spectroscopic characterization of its reaction products, offering a comparative analysis against prominent alternatives and is supported by detailed experimental data and protocols. Our objective is to furnish the scientific community with the necessary insights to make informed decisions in their research endeavors.

Introduction to 2-Methoxy-1,3,2-dioxaphospholane: A Versatile Reagent

2-Methoxy-1,3,2-dioxaphospholane is a five-membered cyclic phosphite ester possessing a trivalent phosphorus atom. Its strained ring structure enhances its reactivity compared to acyclic counterparts, making it an efficient reagent for introducing a phosphomethoxy group. This reactivity is central to its utility in a variety of chemical transformations, including the synthesis of modified oligonucleotides, phospholipids, and other organophosphorus compounds.[1] The reactions of 2-Methoxy-1,3,2-dioxaphospholane can be broadly categorized based on the electrophilic or nucleophilic nature of the co-reactant.

Spectroscopic Characterization of the Starting Material

A thorough understanding of the spectroscopic signature of the starting material is paramount for accurate product analysis. The following table summarizes the key spectroscopic data for 2-Methoxy-1,3,2-dioxaphospholane.

Spectroscopic TechniqueKey Features and Assignments
¹H NMR Signals corresponding to the methoxy protons and the ethylene glycol backbone protons.
¹³C NMR Resonances for the methoxy carbon and the two carbons of the dioxaphospholane ring.
³¹P NMR A characteristic singlet in the phosphite region of the spectrum.
IR Spectroscopy P-O-C stretching vibrations are prominent.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns.

Reactions with Nucleophiles: Synthesis of 2-Alkoxy-1,3,2-dioxaphospholanes

A fundamental reaction of 2-chloro-1,3,2-dioxaphospholane, the precursor to 2-methoxy-1,3,2-dioxaphospholane, is its reaction with alcohols in the presence of a base to yield 2-alkoxy-1,3,2-dioxaphospholanes.[1] This nucleophilic substitution at the phosphorus center is a cornerstone of its application.

General Reaction Scheme

2-Chloro-1,3,2-dioxaphospholane 2-Chloro-1,3,2-dioxaphospholane 2-Alkoxy-1,3,2-dioxaphospholane 2-Alkoxy-1,3,2-dioxaphospholane 2-Chloro-1,3,2-dioxaphospholane->2-Alkoxy-1,3,2-dioxaphospholane + R-OH, Base Corresponding Phosphate Corresponding Phosphate 2-Alkoxy-1,3,2-dioxaphospholane->Corresponding Phosphate Oxidation 2-Methoxy-1,3,2-dioxaphospholane 2-Methoxy-1,3,2-dioxaphospholane 2-Methoxy-1,3,2-dioxaphospholane 2-oxide 2-Methoxy-1,3,2-dioxaphospholane 2-oxide 2-Methoxy-1,3,2-dioxaphospholane->2-Methoxy-1,3,2-dioxaphospholane 2-oxide [O]

Caption: Oxidation of 2-methoxy-1,3,2-dioxaphospholane.

Spectroscopic Comparison: P(III) vs. P(V)

The oxidation state of phosphorus has a profound effect on its ³¹P NMR chemical shift.

Compound³¹P NMR (δ, ppm)Key IR Bands (cm⁻¹)
2-Methoxy-1,3,2-dioxaphospholane (P(III)) ~132~1030 (P-O-C)
2-Methoxy-1,3,2-dioxaphospholane 2-oxide (P(V)) ~18~1300 (P=O), ~1040 (P-O-C)

The significant upfield shift in the ³¹P NMR spectrum upon oxidation is a hallmark of the conversion from a phosphite to a phosphate. The appearance of a strong P=O stretching band in the IR spectrum is also a key diagnostic feature.

Reactions with Electrophiles: The Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic method for forming a phosphorus-carbon bond. [2][3]It involves the reaction of a trialkyl phosphite with an alkyl halide. 2-Methoxy-1,3,2-dioxaphospholane can undergo an intramolecular Arbuzov-type reaction, leading to ring-opening.

General Reaction Scheme

2-Methoxy-1,3,2-dioxaphospholane 2-Methoxy-1,3,2-dioxaphospholane Phosphonium Intermediate Phosphonium Intermediate 2-Methoxy-1,3,2-dioxaphospholane->Phosphonium Intermediate + R-X Ring-Opened Phosphonate Ring-Opened Phosphonate Phosphonium Intermediate->Ring-Opened Phosphonate Halide Attack

Caption: Arbuzov-type reaction of 2-methoxy-1,3,2-dioxaphospholane.

Expected Spectroscopic Changes

The product of this reaction is a phosphonate, which will exhibit a characteristic ³¹P NMR chemical shift in the range of approximately +20 to +30 ppm. The ¹H and ¹³C NMR spectra will show signals corresponding to the newly formed P-C bond and the opened ethylene glycol chain.

Comparison with Alternative Phosphitylating Agents

The choice of a phosphitylating agent is often dictated by the specific requirements of the synthesis, including reactivity, stability, and ease of handling. Here, we compare 2-methoxy-1,3,2-dioxaphospholane with two widely used alternatives: phosphoramidites and H-phosphonates.

Phosphoramidites: The Gold Standard in Oligonucleotide Synthesis

Phosphoramidites, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, are the reagents of choice for automated DNA and RNA synthesis. [4]

  • Advantages: High coupling efficiency, well-established protocols, and commercial availability of a wide range of derivatives. [4]* Disadvantages: Moisture sensitivity, requiring anhydrous reaction conditions. [5]

H-Phosphonates: A Stable Alternative

H-phosphonate chemistry offers an alternative to the phosphoramidite approach, particularly for the synthesis of modified oligonucleotides. [6][7]

  • Advantages: Greater stability of the monomers compared to phosphoramidites and the convenience of a single oxidation step at the end of the synthesis. [5][6]* Disadvantages: Generally lower coupling efficiency than phosphoramidites.

Comparative Overview
Feature2-Methoxy-1,3,2-dioxaphospholanePhosphoramiditesH-Phosphonates
Reactivity HighVery High (with activator)Moderate (with activator)
Stability ModerateLow (moisture sensitive)High
Key Application General phosphitylationOligonucleotide synthesisModified oligonucleotide synthesis
³¹P NMR (P(III)) ~132 ppm~148-150 ppm [8]~5-10 ppm

Conclusion

2-Methoxy-1,3,2-dioxaphospholane is a valuable and versatile phosphitylating agent with a distinct reactivity profile. Its spectroscopic characteristics and those of its reaction products are well-defined, allowing for straightforward reaction monitoring and product characterization. While phosphoramidites remain the dominant choice for standard oligonucleotide synthesis due to their high coupling efficiencies in automated processes, 2-methoxy-1,3,2-dioxaphospholane and H-phosphonates offer compelling advantages in terms of stability and applicability in a broader range of organophosphorus synthesis. The selection of the optimal reagent will ultimately depend on the specific synthetic target, the desired scale of the reaction, and the available laboratory infrastructure. This guide provides the foundational spectroscopic and methodological information to empower researchers to make the most appropriate choice for their synthetic endeavors.

References

  • Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl - Rsc.org. (URL not available)
  • draft 1. (URL not available)
  • 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to C - OSTI. (2012, September 26). Retrieved from [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (2024, December 31). Retrieved from [Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Request PDF - ResearchGate. (2025, December 13). Retrieved from [Link]

  • Application Notes and Protocols: Synthesis of 2-Alkoxy-1,3,2-dioxaphospholanes - Benchchem. (URL not available)
  • Unraveling the Fragmentation Fingerprints of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its Derivatives: A Mass - Benchchem. (URL not available)
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • 2-cyanoethyl n,n-diisopropylchlorophosphoramidite ,89992-70-1 - Chemcd. Retrieved from [Link]

  • 13C and31P NMR study of phosphoranes containing 1,3,2-dioxa- and 1,3,2-oxazaphospholene rings and bipolar ions related to them - CORE. Retrieved from [Link]

  • A Comparative Guide to H-Phosphonate and Phosphoramidite Chemistries for Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis - Benchchem. (URL not available)
  • Arbuzov Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. Retrieved from [Link]

  • Application Notes and Protocols: Synthesis of 2-Alkoxy-1,3,2-dioxaphospholanes - Benchchem. (URL not available)
  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]

  • Arbuzov reaction of alkyl and silyl phosphites with halogens involving four- and five-co-ordinate intermediates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1),... - ResearchGate. Retrieved from [Link]

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC. (2013, November 18). Retrieved from [Link]

  • Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpre - Longdom Publishing. (2015, November 29). Retrieved from [Link]

  • Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - MDPI. (2024, May 21). Retrieved from [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. Retrieved from [Link]

  • 2-Methoxy-1,3-dioxolane | C4H8O3 | CID 29744 - PubChem. Retrieved from [Link]

  • Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. (2014, July 17). Retrieved from [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

  • Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen - Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-1,3,2-dioxaphospholane

This guide provides a comprehensive, technically grounded procedure for the safe handling and disposal of 2-Methoxy-1,3,2-dioxaphospholane (CAS No. 3741-36-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically grounded procedure for the safe handling and disposal of 2-Methoxy-1,3,2-dioxaphospholane (CAS No. 3741-36-4). As a cyclic phosphite ester, this compound requires careful management due to its reactivity and potential hazards. This document moves beyond mere compliance, offering a framework rooted in chemical principles to ensure the safety of laboratory personnel and environmental integrity.

Core Chemical Profile and Hazard Analysis

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. 2-Methoxy-1,3,2-dioxaphospholane, also known as ethylene methyl phosphite, is an organophosphorus compound recognized for its utility in synthesis but also for its potential hazards.[1]

The primary hazard identified in its GHS classification is "H302: Harmful if swallowed".[1] However, as scientists, we must look beyond the immediate classification and consider its structural reactivity. Organophosphorus compounds, as a class, can be susceptible to hydrolysis, and their disposal must be managed by regulations governing hazardous chemical waste.[2][3][4]

Table 1: Key Properties and Hazards of 2-Methoxy-1,3,2-dioxaphospholane

PropertyValueSource(s)
CAS Number 3741-36-4[5]
Molecular Formula C₃H₇O₃P[1]
Molecular Weight 122.06 g/mol [1]
GHS Hazard Statement H302: Harmful if swallowed[1]
Key Incompatibilities Strong oxidizing agents, strong bases, and moisture/water (reacts violently with water for some analogs).[6][7][8] Should be segregated from strong acids.
Primary Disposal Route P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][1]

Disposal Decision Workflow

The choice of disposal pathway depends on the quantity of waste and the capabilities of your facility. The following workflow provides a logical decision-making process for the safe management of 2-Methoxy-1,3,2-dioxaphospholane waste.

DisposalWorkflow Start Waste Generated: 2-Methoxy-1,3,2-dioxaphospholane AssessQty Assess Waste Quantity Start->AssessQty SmallQty Small Quantity? (e.g., < 5g) AssessQty->SmallQty Evaluate LargeQty Large Quantity or Bulk (e.g., ≥ 5g) SmallQty->LargeQty No CheckRegs Consult Facility & Local Regulations for In-Lab Neutralization SmallQty->CheckRegs Yes Contractor Protocol A: Waste Collection for Licensed Contractor Disposal LargeQty->Contractor Allowed Permitted? CheckRegs->Allowed Hydrolysis Protocol B: Chemical Neutralization via Controlled Base Hydrolysis AqueousWaste Dispose of Neutralized Aqueous Waste per Institutional Guidelines Hydrolysis->AqueousWaste Allowed->Contractor No Allowed->Hydrolysis Yes

Caption: Disposal decision workflow for 2-Methoxy-1,3,2-dioxaphospholane.

Disposal Protocols

Always perform these procedures within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

Protocol A: Waste Collection for Licensed Contractor Disposal

This is the standard and most recommended procedure for all quantities of organophosphorus waste. It ensures compliance and minimizes risk to laboratory personnel.

Step-by-Step Methodology:

  • Container Selection: Designate a chemically compatible, leak-proof container with a secure screw-top cap specifically for this waste stream. The container must be in good condition.[9]

  • Waste Segregation: This is a critical step. Do not mix 2-Methoxy-1,3,2-dioxaphospholane waste with other waste streams, especially strong acids, oxidizers, or aqueous waste, to prevent uncontrolled reactions.[7][9]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[9] The label must include:

    • The full chemical name: "Waste 2-Methoxy-1,3,2-dioxaphospholane".

    • The date accumulation began.

    • An indication of the hazards (e.g., "Toxic," "Harmful if Swallowed").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, away from heat or ignition sources, and in secondary containment to manage potential leaks.[9]

  • Disposal: Once the container is full or reaches the institutional time limit for storage, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Protocol B: Chemical Neutralization via Controlled Base Hydrolysis (Small Quantities Only)

This protocol should only be attempted by trained personnel in facilities where such procedures are explicitly permitted. The scientific basis for this method is the rapid hydrolysis that related organophosphorus cyclic esters undergo, which proceeds via a ring-opening reaction to form less reactive linear phosphate species.[10]

Causality: The phosphorus center in the dioxaphospholane ring is electrophilic and susceptible to nucleophilic attack by hydroxide ions (OH⁻). This attack initiates a ring-opening process, breaking the P-O ester bonds and converting the cyclic phosphite into a more stable, water-soluble, and less hazardous phosphate salt.

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, prepare a 1M solution of sodium hydroxide (NaOH). In a separate beaker of appropriate size, place a magnetic stir bar and the small quantity (<5g) of 2-Methoxy-1,3,2-dioxaphospholane waste.

  • Cooling: Place the beaker containing the waste into an ice bath and begin stirring. This is crucial to dissipate heat that may be generated during the initial phase of the reaction.

  • Slow Addition: Using a dropping funnel or pipette, add the 1M NaOH solution to the stirring waste very slowly (dropwise). Monitor for any signs of a vigorous reaction or temperature increase. If the reaction becomes too vigorous, stop the addition immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the hydrolysis reaction goes to completion.

  • Verification of Neutralization: After the reaction period, test the pH of the solution using a calibrated pH meter or pH strips. The pH should be in the neutral range (6-9) as specified by your institution's guidelines for aqueous waste disposal. If the solution is still acidic or highly basic, adjust accordingly with dilute acid or base.

  • Final Disposal: Once neutralization is confirmed, the resulting aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[11]

Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control Ignition Sources: If the material is near any potential ignition sources, extinguish them if it is safe to do so.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[11][12] Do not use combustible materials like paper towels or sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Label the container with the collected spill debris as "Hazardous Waste" and dispose of it according to Protocol A .

By adhering to these scientifically-backed procedures, researchers can ensure the safe and responsible disposal of 2-Methoxy-1,3,2-dioxaphospholane, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • NextSDS. (n.d.). 2-Methoxy-1,3,2-dioxaphospholane 2-Oxide — Chemical Substance Information. Retrieved from [Link]

  • Binyamin, I., Meidan-Shani, S., & Ashkenazi, N. (2015). Scheme 1: (A) Alkaline hydrolysis of dioxaphospholane. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Covestro LLC. (2012). SAFETY DATA SHEET: ARCOL POLYOL 1011. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1). Retrieved from [Link]

  • NSW Health. (2024). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

Sources

Handling

Mastering the Safe Handling of 2-Methoxy-1,3,2-dioxaphospholane: A Guide for Laboratory Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 2-Methoxy-1,3,2-dioxaphospholane. As a vital reagent in synthetic chemistry, 2-Methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 2-Methoxy-1,3,2-dioxaphospholane.

As a vital reagent in synthetic chemistry, 2-Methoxy-1,3,2-dioxaphospholane (CAS No. 3741-36-4) offers unique reactivity for the introduction of phosphorus-containing moieties. However, its safe and effective use hinges on a comprehensive understanding of its potential hazards and the rigorous application of appropriate safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE), operational procedures, and disposal methods necessary for handling this compound with confidence and minimizing risk in the laboratory environment.

Understanding the Risks: Hazard Profile of 2-Methoxy-1,3,2-dioxaphospholane

The primary, officially classified hazard of 2-Methoxy-1,3,2-dioxaphospholane is its acute oral toxicity.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as Acute Toxicity, Oral, Category 4, with the hazard statement H302: "Harmful if swallowed."[1] Ingestion can lead to adverse health effects, and immediate medical attention should be sought if this occurs.[1]

While oral ingestion is the most prominently cited hazard, the broader family of organophosphorus compounds warrants a cautious approach that considers all potential routes of exposure. Related compounds, particularly those with more reactive substituents like chlorine, are known to be corrosive and can cause severe skin burns and eye damage.[2] Although the toxicological properties of 2-Methoxy-1,3,2-dioxaphospholane have not been as fully investigated, it is prudent to handle it with the assumption that it may cause skin and eye irritation upon contact.[3] Inhalation of vapors should also be minimized, as organophosphorus compounds can be destructive to the tissues of the mucous membranes and upper respiratory tract.[4]

Table 1: Chemical and Physical Properties of 2-Methoxy-1,3,2-dioxaphospholane

PropertyValueSource
CAS Number 3741-36-4[1][5]
Molecular Formula C3H7O3P[1]
Molecular Weight 122.06 g/mol [1]
Boiling Point 60-63 °C @ 35 Torr[1]
Density 1.2067 g/cm³ @ 20 °C[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through ingestion, inhalation, and dermal contact. The following recommendations are based on best practices for handling organophosphorus compounds and should be considered the minimum requirement.

Eye and Face Protection: Your First Line of Defense

Given the potential for splashes and the irritating nature of related compounds, robust eye and face protection is non-negotiable.

  • Tightly fitting safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[2]

  • A face shield (8-inch minimum) should be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[4]

The causality behind this stringent requirement is the potential for severe and irreversible eye damage from even minor splashes of organophosphorus compounds.[2]

Hand Protection: Selecting the Right Gloves
  • Nitrile gloves are a recommended starting point due to their good resistance to a broad range of chemicals.[6][7][8]

  • Double gloving is a best practice to protect against tears and to allow for safe removal of the outer glove if contamination is suspected.

  • Inspect gloves for any signs of degradation or puncture before each use.

  • Proper removal technique is crucial to avoid contaminating your skin. Remove gloves without touching the outer surface with your bare hands.

  • Regularly change gloves , at least every one to two hours, or immediately if you suspect contamination.

Body and Respiratory Protection
  • A laboratory coat or chemical-resistant apron should be worn to protect against spills and splashes.

  • All handling of 2-Methoxy-1,3,2-dioxaphospholane should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors.[2]

  • If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Operational Plan: From Handling to Storage

A self-validating protocol for handling 2-Methoxy-1,3,2-dioxaphospholane involves a continuous cycle of preparation, safe execution, and post-procedure cleanup.

Pre-Handling Checklist:
  • Verify the Chemical: Confirm the identity and CAS number (3741-36-4) of the reagent. Be aware of similarly named compounds like the "2-Oxide" variant, which has different hazard classifications.[9]

  • Review the SDS: Always have the most current Safety Data Sheet readily accessible.

  • Assemble PPE: Ensure all necessary PPE is available and in good condition.

  • Prepare the Work Area: Conduct all operations in a chemical fume hood. Ensure spill cleanup materials are readily available.

Step-by-Step Handling Protocol:
  • Work in a Ventilated Area: Always handle the compound in a properly functioning chemical fume hood.[1][2]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1]

  • Dispensing: Use appropriate tools (e.g., syringe, pipette) for transferring the liquid. Avoid creating aerosols.

  • Post-Handling: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[1][2]

Storage Requirements:
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store under an inert atmosphere if possible, as some related compounds are sensitive to moisture.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Disposal Plan: Decontamination and Waste Management

Proper disposal is a critical component of the chemical lifecycle. The following provides a framework for the safe disposal of 2-Methoxy-1,3,2-dioxaphospholane and associated waste.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don PPE: Wear the full complement of recommended PPE before attempting to clean the spill.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the liquid.

  • Neutralization (for Organophosphorus Compounds): For organophosphorus compounds in general, a decontamination step is recommended. A solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda) can be used to treat the spill area after initial absorption.[10] Alternatively, a potassium hydroxide solution can be applied.[11]

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Final Decontamination: Clean the spill area thoroughly with soap and water.[10]

Waste Disposal

The primary method for the disposal of 2-Methoxy-1,3,2-dioxaphospholane is through an approved hazardous waste disposal facility.[1] However, chemical deactivation through hydrolysis may be a viable option for small quantities under controlled laboratory conditions, as organophosphorus esters can be hydrolyzed.

Alkaline Hydrolysis (Conceptual Protocol):

Principle: Organophosphorus esters can be hydrolyzed under basic conditions to less toxic parent acids and alcohols.[12] This process can be accelerated by heat.

Procedure (for consideration and adaptation by a qualified chemist):

  • In a well-ventilated fume hood, cautiously add the 2-Methoxy-1,3,2-dioxaphospholane waste to a stirred aqueous solution of sodium hydroxide (e.g., 2-3 molar equivalents).

  • The reaction may be exothermic; control the temperature with an ice bath if necessary.

  • Gentle heating (e.g., to 50-80 °C) can be used to drive the hydrolysis to completion.

  • After the reaction is complete (as determined by an appropriate analytical method such as GC-MS or NMR), the resulting aqueous solution should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

Important: This conceptual protocol must be evaluated and optimized for safety and efficacy by qualified personnel before implementation.

All contaminated materials, including empty containers, gloves, and absorbent materials, must be collected in a labeled hazardous waste container and disposed of through your institution's environmental health and safety office.

Workflow Visualization

The following diagram illustrates the key decision points and actions for the safe handling of 2-Methoxy-1,3,2-dioxaphospholane.

SafeHandlingWorkflow Safe Handling Workflow for 2-Methoxy-1,3,2-dioxaphospholane cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency ReviewSDS Review SDS AssemblePPE Assemble PPE (Goggles, Face Shield, Gloves, Lab Coat) ReviewSDS->AssemblePPE PrepareHood Prepare Fume Hood & Spill Kit AssemblePPE->PrepareHood Dispense Dispense Chemical in Fume Hood PrepareHood->Dispense Proceed to Handling PerformExp Perform Experiment Dispense->PerformExp Spill Spill Occurs Dispense->Spill Accident Decontaminate Decontaminate Glassware PerformExp->Decontaminate Experiment Complete DisposeWaste Dispose Waste (Liquid & Solid) Decontaminate->DisposeWaste CleanArea Clean Work Area DisposeWaste->CleanArea CleanArea->ReviewSDS New Task Cleanup Follow Spill Cleanup Protocol Spill->Cleanup

Caption: A workflow for the safe handling of 2-Methoxy-1,3,2-dioxaphospholane.

By adhering to these rigorous safety protocols and understanding the chemical principles behind them, researchers can confidently and safely utilize 2-Methoxy-1,3,2-dioxaphospholane in their work, fostering a culture of safety and scientific excellence.

References

  • Jacquet, C., et al. (2016). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. PMC. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. Decontamination. FAO.org. Available at: [Link]

  • SPILL MANAGEMENT AND DECONTAMINATION PROTOCOL FOR SMALL SCALE PESTICIDE SPILLS IN WAREHOUSES, DEPOTS AND STORES. (2023, March 1). Available at: [Link]

  • MDPI. (2024, July 17). Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation. Available at: [Link]

  • Taylor & Francis Online. (2008, December 16). Organophosphate Degrading Microorganisms and Enzymes as Biocatalysts in Environmental and Personal Decontamination Applications. Available at: [Link]

  • NextSDS. 2-Methoxy-1,3,2-dioxaphospholane 2-Oxide — Chemical Substance Information. Available at: [Link]

  • Carl Roth. Safety Data Sheet: 2-Methoxyphenol. Available at: [Link]

  • Ray, W. J., et al. (2002). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. Available at: [Link]

  • Oakwood Chemical. (n.d.). SAFETY DATA SHEET. Available at: [Link]

  • Unipack Inc. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of hydrolysis-stable organic phosphits.
  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]

  • ResearchGate. (n.d.). Mineral- and base-catalyzed hydrolysis of organophosphate flame retardants – A potential major fate-controlling sink in soil and aquatic environments. Available at: [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Ansell Chemical Resistance Glove Chart. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chemical Hazard Information Profile: Draft Report: Tri (Alkyl/Alkoxy) Phosphates. Available at: [Link]

  • MAPA Professional. (n.d.). Chemical glove selection tool. Available at: [Link]

  • MDS Associates. (n.d.). Chemical Resistance Chart. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.